The Discovery and Synthesis of ML133 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of ML133 hydrochloride, a selective inh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of ML133 hydrochloride, a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this important chemical probe.
Introduction
Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of cell types. The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization. Dysfunctional Kir2.1 channels have been implicated in several cardiac and developmental pathologies, making them a significant target for therapeutic intervention. The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of these channels. ML133 hydrochloride emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x family of channels, providing a valuable tool for in vitro studies.[1][2]
Discovery of ML133
ML133 was identified through a high-throughput screen (HTS) of over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3] The primary screen utilized a thallium (Tl+) flux assay in a HEK293 cell line stably expressing the Kir2.1 channel. Thallium ions act as a surrogate for potassium ions, and their influx through open Kir2.1 channels is detected by a fluorescent dye, providing a measure of channel activity.[3] This initial screen identified 2,592 potential inhibitors. Subsequent confirmation screening and counter-screening against the parental HEK293 cell line narrowed the field of candidates. The original hit was resynthesized as the hydrochloride salt and further characterized, ultimately being designated as the probe ML133.[3]
Experimental Workflow for Discovery
The discovery of ML133 followed a systematic workflow designed to identify and validate potent and selective inhibitors of the Kir2.1 channel.
A Technical Guide to the Function of ML133 Hydrochloride in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals Abstract ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels, with a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels, with a particular affinity for the Kir2.1 subtype.[1][2][3] These channels are fundamental to cardiac electrophysiology, playing a critical role in establishing the resting membrane potential and shaping the terminal phase of the cardiac action potential.[1][4] This technical guide provides an in-depth overview of the function of ML133 hydrochloride in cardiac myocytes, including its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.
Introduction: The Role of Kir2.1 in Cardiac Electrophysiology
The Kir2.1 channel, encoded by the KCNJ2 gene, is a primary contributor to the inward rectifier potassium current (IK1) in cardiac myocytes.[1][4][5] This current is essential for stabilizing the resting membrane potential near the potassium equilibrium potential and for facilitating the final repolarization phase of the cardiac action potential.[1][4] Dysregulation of Kir2.1 function, through either gain- or loss-of-function mutations, is linked to various cardiac arrhythmias, including Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome.[1] Consequently, selective modulators of Kir2.1, such as ML133 hydrochloride, are invaluable tools for studying cardiac physiology and for the development of novel antiarrhythmic therapies.[4][6]
Mechanism of Action of ML133 Hydrochloride
ML133 hydrochloride acts as a pore blocker of the Kir2.1 channel.[1][4][6] Its inhibitory action is thought to occur from the intracellular side of the channel.[1][2] The potency of ML133 is notably pH-dependent, with increased efficacy at more alkaline pH levels.[1][4][7] This pH sensitivity is attributed to the presence of a protonatable nitrogen in its structure, which influences its ability to permeate the cell membrane and access its binding site within the channel pore.[1][4]
Molecular Determinants of ML133 Binding
Site-directed mutagenesis and studies with chimeric channels (constructs of Kir2.1 and the ML133-insensitive Kir1.1 channel) have identified specific amino acid residues within the pore-lining M2 segment of Kir2.1 as critical for ML133's inhibitory activity. Specifically, aspartate at position 172 (D172) and isoleucine at position 176 (I176) are key molecular determinants for the potent inhibition by ML133.[1][3]
Quantitative Data: Inhibitory Profile of ML133
The inhibitory potency of ML133 has been quantified across various Kir channel subtypes and under different pH conditions. This data highlights its selectivity for the Kir2.x family.
The characterization of ML133 hydrochloride's function in cardiac myocytes has relied on several key experimental techniques.
High-Throughput Thallium Flux Assay
This assay is a primary screening method to identify modulators of potassium channel function.
Principle: Thallium (Tl+) ions are used as a surrogate for K+ ions. The influx of Tl+ through Kir2.1 channels into cells is measured using a Tl+-sensitive fluorescent dye. A decrease in fluorescence intensity in the presence of a compound indicates inhibition of the channel.
Cell Line: HEK293 cells stably expressing the Kir2.1 channel are commonly used.
Procedure:
Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.
The cells are then exposed to the test compound (e.g., ML133) at various concentrations.
A stimulus solution containing Tl+ is added to the wells.
The change in fluorescence is measured over time using a kinetic imaging plate reader.
The degree of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the compound.
Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel currents and assessing the effects of pharmacological agents.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane of an isolated cardiac myocyte or a cell expressing the channel of interest. This allows for the control of the membrane potential and the direct measurement of the ionic currents flowing across the cell membrane.
Cell Preparation: Acutely isolated ventricular myocytes from animal models (e.g., rabbit, guinea pig) or cell lines stably expressing Kir2.1 are used.
Recording Configuration: The whole-cell configuration is typically used, where the cell membrane within the pipette is ruptured, allowing for dialysis of the cell interior with the pipette solution and control of the intracellular environment.
Voltage Protocols:
Current-Clamp: Measures the cell's membrane potential (action potential). This is used to assess the effect of ML133 on action potential duration and resting membrane potential.
Voltage-Clamp: The membrane potential is held at specific voltages, and the resulting currents are measured. A voltage ramp protocol (e.g., from -100 mV to +100 mV) is often used to generate a current-voltage (I-V) relationship for the Kir2.1 channel.
Data Analysis: The amplitude of the inward rectifier current (IK1) is measured before and after the application of ML133 to determine the extent of inhibition and to calculate the IC50 value.
Signaling Pathways and Cellular Effects
The inhibition of the IK1 current by ML133 hydrochloride in cardiac myocytes leads to distinct electrophysiological consequences.
Impact on Cardiac Action Potential
By blocking the primary repolarizing current at the end of the action potential, ML133 prolongs the action potential duration (APD).[8][9] It also causes a depolarization of the resting membrane potential. These effects can alter cardiac excitability and conduction.
Caption: Effect of ML133 on Cardiac Myocyte Electrophysiology.
Potential Therapeutic and Pro-arrhythmic Implications
The modulation of IK1 by ML133 has potential implications for both treating and inducing cardiac arrhythmias.
Anti-arrhythmic Potential: In conditions where an enhanced IK1 contributes to arrhythmogenesis (e.g., certain forms of atrial fibrillation or short QT syndrome), selective inhibition by ML133 could be therapeutic.[4][10]
Pro-arrhythmic Risk: Excessive prolongation of the action potential can lead to early afterdepolarizations (EADs) and an increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] Therefore, the dose-dependent effects of ML133 must be carefully considered.
Caption: Therapeutic and Pro-arrhythmic Implications of ML133.
Experimental Workflow for Characterizing a Novel Kir2.1 Inhibitor
The discovery and validation of a novel Kir2.1 inhibitor like ML133 follows a structured workflow.
Caption: Workflow for Kir2.1 Inhibitor Characterization.
Conclusion and Future Directions
ML133 hydrochloride is a seminal tool compound that has significantly advanced our understanding of the role of Kir2.1 channels in cardiac myocyte electrophysiology. Its selectivity for the Kir2.x family allows for targeted investigations into the physiological and pathological roles of the IK1 current. Future research may focus on leveraging the structural information gleaned from ML133 to design second-generation inhibitors with improved pharmacokinetic profiles, rendering them suitable for in vivo studies and potential therapeutic development for cardiac arrhythmias. Further exploration of the downstream signaling consequences of Kir2.1 inhibition in different cardiac disease models will also be a valuable avenue of investigation.
ML133 Hydrochloride: A Technical Guide for Studying Microglia Function
For Researchers, Scientists, and Drug Development Professionals Introduction Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their dynamic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their dynamic functions, including surveillance, phagocytosis, and inflammatory responses, are tightly regulated by a complex interplay of signaling molecules and ion channels. Among these, the inwardly rectifying potassium (Kir) channels, particularly the Kir2.1 subtype, have emerged as crucial regulators of microglial activity. ML133 hydrochloride is a potent and selective blocker of the Kir2 family of potassium channels, making it an invaluable pharmacological tool for elucidating the role of these channels in microglia function. This technical guide provides an in-depth overview of ML133 hydrochloride, its mechanism of action, and detailed protocols for its application in studying microglial biology.
Mechanism of Action
ML133 hydrochloride is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. These channels are critical for maintaining the resting membrane potential in various cell types, including microglia. By blocking Kir2.1 channels, ML133 hydrochloride leads to a depolarization of the microglial cell membrane. This change in membrane potential can have profound effects on downstream signaling pathways, particularly those dependent on calcium influx. The primary mechanism involves reducing the electrochemical driving force for calcium entry through channels like the Ca2+-release-activated Ca2+ (CRAC) channels, thereby modulating a range of calcium-dependent microglial functions.
Data Presentation: Quantitative Effects of ML133 on Microglia
The following tables summarize the key quantitative data regarding the activity and effects of ML133 hydrochloride on Kir channels and microglial functions.
Table 1: Potency and Selectivity of ML133 Hydrochloride
The following are detailed methodologies for key experiments to study microglia function using ML133 hydrochloride.
Microglial Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assays and incorporates the use of ML133 to assess its impact on microglial proliferation.
Materials:
BV2 microglial cells or primary microglia
Complete culture medium (e.g., DMEM with 10% FBS)
ML133 hydrochloride stock solution (in DMSO)
96-well plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader (570 nm absorbance)
Procedure:
Cell Seeding: Seed microglia in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
Treatment: Treat the cells with various concentrations of ML133 (e.g., 1-20 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage of the untreated control.
Microglial Migration Assay (Transwell Assay)
This protocol describes a Boyden chamber assay to evaluate the effect of ML133 on microglial migration towards a chemoattractant.
Materials:
Microglia (primary or cell line)
Transwell inserts (8.0 µm pore size)
24-well plates
Serum-free culture medium
Chemoattractant (e.g., ATP, C5a, or conditioned medium)
ML133 hydrochloride
Fluorescent nuclear stain (e.g., DAPI or Hoechst 33342)
Fluorescence microscope
Procedure:
Cell Preparation: Culture microglia to 70-80% confluency, then starve in serum-free medium for 4-6 hours.
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
Treatment and Seeding: Resuspend the starved microglia in serum-free medium containing the desired concentration of ML133 or vehicle control. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.
Incubation: Incubate the plate at 37°C for 3-6 hours.
Cell Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes. Stain the nuclei with DAPI or Hoechst.
Imaging and Quantification: Image the bottom of the membrane using a fluorescence microscope. Count the number of migrated cells in several random fields of view.
Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of cytokine secretion from microglia following treatment with ML133.
Materials:
Microglia (primary or cell line)
24-well plates
Lipopolysaccharide (LPS) or other inflammatory stimulus
ML133 hydrochloride
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
Plate reader
Procedure:
Cell Seeding and Treatment: Seed microglia in a 24-well plate and allow them to adhere. Pre-treat the cells with ML133 (e.g., 20 µM) for 1 hour.
Stimulation: Add an inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells and incubate for 24 hours.
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels between different treatment groups.
Calcium Imaging (Fura-2 AM)
This protocol allows for the measurement of intracellular calcium dynamics in microglia in response to ML133 treatment.
Materials:
Microglia cultured on glass coverslips
Fura-2 AM calcium indicator dye
Pluronic F-127
HEPES-buffered saline solution (HBSS)
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm
Procedure:
Dye Loading: Incubate the microglia-seeded coverslips with Fura-2 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at room temperature in the dark.
Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
Baseline Recording: Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
Treatment: Perfuse the cells with a solution containing ML133 and record the changes in the 340/380 nm fluorescence ratio. A subsequent application of a calcium-mobilizing agent (e.g., ATP) can be used to assess the effect of ML133 on stimulated calcium influx.
Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving ML133 in microglia research.
Caption: Signaling pathway of ML133 in microglia.
Caption: Experimental workflow for studying microglia function with ML133.
Conclusion
ML133 hydrochloride is a powerful and selective tool for investigating the role of Kir2.1 channels in microglial function. By modulating the membrane potential and subsequent calcium signaling, ML133 allows researchers to dissect the intricate mechanisms governing microglial proliferation, migration, and inflammatory responses. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to utilize ML133 in their studies of microglia, ultimately contributing to a better understanding of neuroinflammation and the development of novel therapeutic strategies for neurological disorders.
An In-depth Technical Guide to the pH-Dependent Inhibition of Kir2.1 by ML133 Hydrochloride
Audience: Researchers, scientists, and drug development professionals. Executive Summary The inward-rectifier potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, is pivotal in establishing the resting membrane pot...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The inward-rectifier potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, is pivotal in establishing the resting membrane potential and shaping the terminal phase of the action potential in excitable cells like cardiomyocytes and neurons.[1][2] Dysregulation of Kir2.1 is linked to various pathologies, including cardiac arrhythmias such as Andersen-Tawil syndrome.[3] The development of selective pharmacological probes has been crucial for dissecting the channel's physiological and pathological roles. ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of channels, identified through high-throughput screening.[4] A key characteristic of ML133 is its pronounced pH-dependent inhibitory activity, which significantly influences its apparent potency. This guide provides a comprehensive technical overview of the quantitative aspects, molecular mechanisms, and experimental protocols related to the pH-dependent inhibition of Kir2.1 by ML133.
Quantitative Data on ML133 Inhibition
The inhibitory potency of ML133 on the Kir2.1 channel is highly sensitive to changes in pH. This dependence is observed for both extracellular and intracellular application of the compound, albeit with inverse relationships. The data from electrophysiological studies are summarized below.
Table 1: pH-Dependent IC50 Values of ML133 for Kir2.1 Inhibition
The pH-dependent inhibition of Kir2.1 by ML133 is attributed to the physicochemical properties of the molecule and its interaction with the channel from the intracellular side. ML133 is a basic compound with a predicted pKa of approximately 8.79.[3][5] This means that depending on the pH of the surrounding environment, it can exist in either a protonated (charged) or a deprotonated (neutral) state.
The prevailing hypothesis suggests a multi-step mechanism:
Membrane Permeation: The neutral, lipophilic form of ML133 is believed to readily permeate the cell membrane.[3][6]
Intracellular Trapping and Protonation: As the extracellular pH increases (e.g., to 8.5), the equilibrium shifts towards the neutral form of ML133, facilitating its diffusion across the plasma membrane into the cell. Once inside the relatively neutral cytoplasm (pH ~7.2-7.4), a portion of the ML133 molecules become protonated. This "ion trapping" effectively concentrates the compound inside the cell.[3]
Intracellular Block: Evidence from inside-out patch-clamp experiments suggests that the protonated, charged form of ML133 is the active species that blocks the Kir2.1 channel.[5][6] When ML133 is applied directly to the intracellular face of the channel, its potency increases as the pH of the intracellular solution decreases (becomes more acidic), which favors the protonated state.[5] This is the inverse of the pH dependence observed with extracellular application.
This mechanism explains why increasing the extracellular pH enhances the apparent potency of ML133 in whole-cell recordings: a higher external pH increases the intracellular concentration of the compound, leading to a more pronounced block by the active, protonated species at the intracellular binding site.[3] Mutagenesis studies have identified residues D172 and I176 in the second transmembrane segment (M2) of Kir2.1 as critical molecular determinants for the potent inhibition by ML133.[4][5][8]
Proposed mechanism of pH-dependent Kir2.1 inhibition by ML133.
Experimental Protocols
The characterization of ML133's effect on Kir2.1 primarily relies on patch-clamp electrophysiology.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[7][9]
Transfection: Cells are stably transfected with the gene encoding the human Kir2.1 channel (KCNJ2). Parental HEK293 cells, which lack endogenous Kir2.1 channels, are used as a control to confirm the specificity of the observed currents and inhibition.[5]
This technique is used to measure the activity of the entire population of Kir2.1 channels on a single cell and to assess the effect of extracellularly applied compounds.
Solutions:
External (Bath) Solution (pH adjusted as required): Typically contains (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, and 10 HEPES.[6] The pH is adjusted to 6.5, 7.4, or 8.5 to study pH dependence.
Internal (Pipette) Solution (pH 7.2): Typically contains (in mM): 125 Potassium Gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2 MgCl₂, 0.6 CaCl₂, and 4 Na₂ATP.[2]
Recording Protocol:
A holding potential of -80 mV is maintained.
To elicit Kir2.1 currents, the membrane potential is stepped to -100 mV.[5]
A subsequent voltage ramp from -100 mV to +100 mV is applied to monitor the current-voltage (I-V) relationship and the overall quality of the recording.[5]
This protocol is repeated at regular intervals (e.g., every 10 seconds) to establish a stable baseline current.[5]
ML133 is then perfused into the bath at various concentrations and pH values, and the change in current amplitude is recorded over time to determine the extent and rate of inhibition.[5]
This configuration is crucial for confirming the intracellular site of action. A small patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.
Protocol:
After forming a gigaseal in the cell-attached mode, the pipette is retracted to excise the membrane patch.
The bath solution, now facing the intracellular side of the channels, can be rapidly exchanged.
Solutions containing different concentrations of ML133 at varying pH levels (e.g., 6.5, 7.4, 8.5) are applied to the bath to directly assess the compound's effect on the intracellular side of the channel.[5]
Experimental workflow for assessing Kir2.1 inhibition by ML133.
Conclusion
ML133 hydrochloride is a valuable pharmacological tool for studying the Kir2.1 channel. Its inhibitory potency is strongly dependent on extracellular pH, a critical factor that researchers and drug developers must consider during experimental design and data interpretation. The proposed mechanism, involving membrane permeation of the neutral species and intracellular block by the protonated species, is well-supported by experimental data. The detailed protocols and quantitative data presented in this guide offer a framework for the rigorous investigation of Kir2.1 channel pharmacology and the development of next-generation inhibitors with improved properties for both research and potential therapeutic applications.
ML133 Hydrochloride: A Technical Guide to its Selectivity for Kir2.x Channels
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the selectivity profile of ML133 hydrochloride, a potent and selective small-molecule inhibitor of the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of ML133 hydrochloride, a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant experimental workflows and signaling pathways.
Introduction
ML133 hydrochloride is a valuable pharmacological tool for studying the physiological and pathophysiological roles of Kir2.x channels.[1][2][3] These channels, including Kir2.1, Kir2.2, and Kir2.3, are critical in setting the resting membrane potential and modulating cellular excitability in various tissues, including the heart, brain, and vasculature.[1][4][5] Dysregulation of Kir2.x channels is implicated in several diseases, making them attractive therapeutic targets.[1][4] ML133 emerged from a high-throughput screen as a potent inhibitor of Kir2.1 and subsequent studies have characterized its selectivity across the broader Kir channel family.[1][2][3]
Quantitative Selectivity Profile of ML133 Hydrochloride
The inhibitory activity of ML133 hydrochloride has been quantified across a range of inwardly rectifying potassium (Kir) channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies, primarily through thallium flux assays and whole-cell patch-clamp electrophysiology.
Table 1: Inhibitory Potency (IC50) of ML133 against Kir2.x Channel Subtypes
The data clearly demonstrates that ML133 is a potent inhibitor of the Kir2.x channel family with significantly weaker activity against other Kir channel subfamilies, making it a selective tool for studying Kir2.x function.[1][2][6] The potency of ML133 against Kir2.1 is pH-dependent, with higher potency observed at a more alkaline pH.[1][2][3] At pH 8.5, the IC50 for Kir2.1 inhibition is approximately 290 nM.[1][2][3][7][8]
Experimental Protocols
The characterization of ML133 hydrochloride's selectivity has been achieved through two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed biophysical characterization.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method to assess the activity of potassium channels. It utilizes the fact that thallium (Tl+) ions can permeate K+ channels and that specific fluorescent dyes exhibit a significant increase in fluorescence upon binding to Tl+.
Detailed Methodology:
Cell Culture: HEK293 cells stably expressing the Kir channel of interest are seeded into 384-well microplates.
Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, such as FluxOR™ or Thallos™, for approximately 60-90 minutes at room temperature.
Compound Incubation: The dye is removed, and the cells are incubated with varying concentrations of ML133 hydrochloride or control compounds for a predefined period (e.g., 20 minutes).
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells. The influx of Tl+ through open Kir channels leads to an increase in intracellular fluorescence, which is monitored in real-time using a fluorescence plate reader (e.g., Hamamatsu FDSS).
Data Analysis: The rate of fluorescence increase is proportional to the number of open channels. The inhibitory effect of ML133 is determined by measuring the reduction in the thallium flux rate in the presence of the compound compared to a vehicle control. IC50 values are then calculated from the concentration-response curves.
Experimental Workflow for Thallium Flux Assay
Caption: Workflow for assessing Kir channel inhibition using a thallium flux assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic currents flowing through channels in the cell membrane, offering high-resolution characterization of channel inhibition.
Detailed Methodology:
Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.
Solutions:
External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES (pH adjusted to 7.4 with KOH).
Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES (pH adjusted to 7.4 with KOH).
Voltage Protocol: The membrane potential is held at a holding potential (e.g., 0 mV) and then stepped to a series of hyperpolarizing and depolarizing potentials to elicit Kir channel currents. A typical protocol involves a step to -100 mV to measure the inward current, followed by a voltage ramp from -100 mV to +100 mV to observe the characteristic inward rectification. This protocol is repeated at regular intervals (e.g., every 10 seconds).
Compound Application: After obtaining a stable baseline recording, ML133 hydrochloride is applied to the bath solution at various concentrations.
Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent of channel block at each compound concentration. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data with the Hill equation.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for characterizing Kir channel inhibition using whole-cell patch-clamp.
Mechanism of Action and Signaling Pathways
ML133 acts as a pore blocker of Kir2.x channels.[1] Site-directed mutagenesis studies have identified specific amino acid residues within the pore-lining second transmembrane (M2) segment of Kir2.1 that are critical for ML133's inhibitory activity.[1][9] Specifically, residues Asp172 and Ile176 are key determinants of ML133 potency.[1][9] Transferring these residues to the corresponding positions in the ML133-insensitive Kir1.1 channel confers sensitivity to the inhibitor.[1][9]
The activity of Kir2.x channels is modulated by various intracellular signaling pathways. While ML133 acts as a direct channel blocker, understanding these regulatory pathways is crucial for interpreting its effects in a cellular context.
Protein Kinase C (PKC) and Protein Kinase A (PKA): Kir2.x channels are differentially regulated by protein kinases. For instance, Kir2.1 is predominantly modulated by PKC, while Kir2.2 is more sensitive to PKA-dependent pathways.[1] Adrenergic receptor stimulation can trigger these kinase cascades, leading to changes in Kir2.x channel activity.[1][2]
Phosphatidylinositol 4,5-bisphosphate (PIP2): Kir channels require PIP2 for their activity. Signaling pathways that affect PIP2 levels can indirectly modulate Kir2.x channel function.
Signaling Pathways Regulating Kir2.x Channels
Caption: Simplified overview of signaling pathways regulating Kir2.x channels.
The direct pore-blocking action of ML133 is independent of these upstream signaling pathways. However, the functional consequences of ML133 application in a biological system will be superimposed on the existing level of channel modulation by these pathways.
Conclusion
ML133 hydrochloride is a well-characterized, selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its selectivity has been rigorously established through both high-throughput and detailed electrophysiological methods. The identification of key residues for its inhibitory action provides a molecular basis for its selectivity and a framework for the development of future Kir2.x modulators. This guide provides the essential technical information for researchers to effectively utilize ML133 as a pharmacological tool to investigate the roles of Kir2.x channels in health and disease.
In Vitro Characterization of ML133 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2] These channels play a crucial role in maintaining the resting membrane potential and in the terminal phase of action potential repolarization in various cell types.[1] Dysregulation of Kir2.1 channel function is implicated in several pathologies, including Andersen-Tawil syndrome and certain cardiac arrhythmias.[1] ML133 serves as a valuable pharmacological tool for the in vitro investigation of Kir2.x channel function and physiology. This technical guide provides a comprehensive overview of the in vitro characterization of ML133 hydrochloride, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation.
ML133 acts as a pore blocker of the Kir2.x channels.[1] Its inhibitory activity is notably pH-dependent, with increased potency observed at higher pH values. This is attributed to the molecule's pKa of approximately 8.79; the neutral form is thought to more readily cross the cell membrane to reach its intracellular binding site, where the protonated form is active.[1]
Quantitative In Vitro Potency of ML133 Hydrochloride
ML133 exhibits high selectivity for the Kir2.x family over other Kir channel subfamilies and a broad range of other ion channels and G-protein coupled receptors (GPCRs).[1][5]
Selectivity of ML133 Hydrochloride Against Other Kir Channels and Ion Channels
Cell Culture of HEK293 Cells Stably Expressing Kir2.1
Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, 50 µg/mL streptomycin, and 400 µg/mL G418 for selection.[2][4]
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[2][7]
Passaging: When cells reach 80-90% confluency, wash with sterile PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a lower density in fresh culture medium.[2]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell.
Cell Preparation: Plate HEK293 cells stably expressing Kir2.1 onto glass coverslips 24-48 hours before the experiment.
Solutions:
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]
Intracellular Solution (in mM): 120 KCl, 5.37 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.[4]
Recording:
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
Rupture the cell membrane to achieve the whole-cell configuration.
Apply a voltage-clamp protocol to elicit Kir2.1 currents. A typical protocol involves holding the membrane potential at a depolarized level (e.g., -20 mV) and then applying hyperpolarizing steps (e.g., from -120 mV to +60 mV in 10 mV increments) to measure the inward current.[8]
Perfuse the cell with the extracellular solution containing varying concentrations of ML133 hydrochloride to determine its inhibitory effect.
Thallium Flux Assay
This is a fluorescence-based assay suitable for high-throughput screening of ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl⁺).
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 60-90 minutes at room temperature.[1]
Compound Incubation: Add ML133 hydrochloride at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).
Thallium Stimulation and Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add a stimulus buffer containing thallium. The influx of Tl⁺ through open Kir2.1 channels leads to an increase in fluorescence.[5]
Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The inhibitory effect of ML133 is determined by comparing the fluorescence signal in the presence and absence of the compound.
Visualizations
Caption: Proposed mechanism of pH-dependent Kir2.1 channel block by ML133.
Caption: Experimental workflow for whole-cell patch-clamp analysis of ML133.
Caption: High-throughput screening workflow using the thallium flux assay.
The Impact of ML133 Hydrochloride on Resting Membrane Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of ML133 hydrochloride and its effects on the resting membrane potential of cells. ML133 hydrochloride is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ML133 hydrochloride and its effects on the resting membrane potential of cells. ML133 hydrochloride is a selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels play a crucial role in establishing and maintaining the negative resting membrane potential in various cell types. By blocking the outward flow of potassium ions, ML133 hydrochloride induces a depolarization of the cell membrane. This guide will detail the mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for its study.
Core Mechanism of Action
The resting membrane potential of a cell is primarily determined by the selective permeability of the cell membrane to potassium ions (K⁺) through channels such as Kir2.1. These channels allow for the efflux of K⁺ down its concentration gradient, leaving a net negative charge on the intracellular side of the membrane.
ML133 hydrochloride selectively binds to and blocks the pore of the Kir2.1 channel.[1] This inhibition reduces the outward potassium current, thereby decreasing the hyperpolarizing influence of K⁺ efflux. Consequently, the membrane potential becomes less negative, a phenomenon known as depolarization. The potency of ML133 hydrochloride is pH-dependent, with increased potency at a more alkaline pH.[2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of ML133 hydrochloride on Kir2.1 channel activity and cellular resting membrane potential.
In vivo Administration of ML133 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction ML133 hydrochloride is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channels of the Kir2.x family...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML133 hydrochloride is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channels of the Kir2.x family.[1] Kir2.1 channels are crucial in setting the resting membrane potential and modulating cellular excitability in various cell types, including neurons, muscle cells, and glial cells.[1] Due to its selectivity, ML133 hydrochloride serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir2.x channels. While its utility has been extensively demonstrated in in vitro studies, its application in vivo has been more limited due to its pharmacokinetic properties.[2] However, specific in vivo applications have been successfully demonstrated, providing valuable insights into the function of Kir2.x channels in complex biological systems.
This document provides detailed application notes and protocols for the in vivo administration of ML133 hydrochloride, focusing on its use in a neuropathic pain model in mice and its pharmacokinetic profiling in rats.
Mechanism of Action
ML133 hydrochloride selectively blocks Kir2.x channels, leading to depolarization of the cell membrane. By inhibiting the outward potassium current at potentials negative to the potassium equilibrium potential, ML133 disrupts the maintenance of a hyperpolarized resting membrane potential. This depolarization can alter cellular excitability, ion channel gating, and downstream signaling pathways. In the context of the central nervous system, inhibition of Kir2.1 channels in microglia has been shown to reduce their proliferation and attenuate neuropathic pain.[3]
Figure 1: Simplified signaling pathway of ML133 hydrochloride action.
Data extracted from a study characterizing next-generation inhibitors, where ML133 was used as a comparator.
Experimental Protocols
Application 1: Attenuation of Neuropathic Pain in a Mouse Model
This protocol describes the intrathecal administration of ML133 hydrochloride to alleviate mechanical allodynia in a spared nerve injury (SNI) mouse model of neuropathic pain.[3]
Materials:
ML133 hydrochloride
Sterile saline (0.9% NaCl)
Dimethyl sulfoxide (DMSO)
30-gauge needle and Hamilton syringe
Anesthetic (e.g., isoflurane)
Von Frey filaments
Protocol:
Preparation of ML133 Hydrochloride Solution:
Dissolve ML133 hydrochloride in a minimal amount of DMSO.
Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.
In a published study, a dose of 10 nmol in a volume of 5 µL was used.
Spared Nerve Injury (SNI) Model:
Anesthetize the mouse using isoflurane.
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
Isolate the common peroneal and tibial nerves and ligate them with a suture.
Transect the ligated nerves distal to the ligation, removing a small section to prevent regeneration.
Ensure the sural nerve remains intact and untouched.
Close the muscle and skin layers with sutures.
Allow the animals to recover for a period (e.g., 2 days) to allow for the development of neuropathic pain.
Intrathecal Injection:
Anesthetize the mouse.
Position the mouse in a prone position with the spine slightly curved.
Palpate the iliac crests and insert a 30-gauge needle into the intervertebral space between L5 and L6.
A characteristic tail flick is an indicator of successful entry into the intrathecal space.
Slowly inject 5 µL of the ML133 hydrochloride solution.
Withdraw the needle and allow the mouse to recover.
Assessment of Mechanical Allodynia (Von Frey Test):
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
Apply von Frey filaments of increasing force to the plantar surface of the hind paw in the sural nerve territory.
A positive response is a sharp withdrawal of the paw.
Determine the paw withdrawal threshold (PWT) in grams.
Assessments can be performed at baseline before SNI surgery, after surgery to confirm allodynia, and at various time points after ML133 administration.
Figure 2: Experimental workflow for assessing the efficacy of ML133 in a neuropathic pain model.
Application 2: Pharmacokinetic Profiling in Rats
This protocol provides a general framework for determining the pharmacokinetic profile of ML133 hydrochloride in rats following intravenous and oral administration.
Materials:
ML133 hydrochloride
Vehicle (e.g., 20% Captisol® in water)
Male Sprague-Dawley rats
Dosing syringes and needles (for IV and PO administration)
Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.
Fast the animals overnight before dosing, with free access to water.
Drug Formulation:
Prepare a formulation of ML133 hydrochloride in a suitable vehicle. A 20% solution of Captisol® in water has been used.
The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 5 mL/kg for oral, 2 mL/kg for intravenous).
Administration:
Intravenous (IV): Administer the ML133 hydrochloride formulation via the tail vein. A typical dose used for pharmacokinetic studies is 10 mg/kg.
Oral (PO): Administer the ML133 hydrochloride formulation via oral gavage. A typical dose is 10 mg/kg.
Blood Sampling:
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points.
Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation and Analysis:
Centrifuge the blood samples to separate the plasma.
Store the plasma samples at -80°C until analysis.
Quantify the concentration of ML133 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.
Pharmacokinetic Analysis:
Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability, using non-compartmental analysis.
Figure 3: General workflow for a pharmacokinetic study of ML133 hydrochloride in rats.
Concluding Remarks
ML133 hydrochloride is a valuable tool for probing the in vivo function of Kir2.x channels. The protocols provided herein offer a starting point for researchers interested in utilizing this compound in preclinical models of neuropathic pain and for characterizing its pharmacokinetic properties. It is important to note that due to its previously reported high plasma protein binding and intrinsic clearance, the in vivo utility of ML133 may be context-dependent, and careful consideration of the administration route and dosing is necessary for successful experimental outcomes. The development of next-generation analogs with improved pharmacokinetic profiles may further expand the in vivo applications of Kir2.x channel inhibitors.
ML133 Hydrochloride: Application Notes and Protocols for In Vitro Cardiac Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals Introduction ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1] These channels, which conduct the IK1 current, play a crucial role in stabilizing the resting membrane potential and shaping the late phase of repolarization (Phase 3) of the cardiac action potential.[1][2][3] Dysregulation of Kir2.x channels is implicated in various cardiac arrhythmias, including Andersen-Tawil syndrome, and may contribute to arrhythmias in heart failure.[2][4] ML133 serves as a valuable pharmacological tool for investigating the role of IK1 in cardiac electrophysiology and for exploring potential antiarrhythmic strategies in vitro. Due to high protein binding and intrinsic clearance, the utility of ML133 is primarily limited to in vitro studies.[1]
Mechanism of Action
ML133 hydrochloride acts as a pore blocker of the Kir2.x channels.[1] It exhibits selectivity for the Kir2.x subfamily (Kir2.1, Kir2.2, Kir2.3, and Kir2.6) over other Kir channels like Kir1.1 (ROMK), Kir4.1, and Kir7.1.[1] The inhibitory potency of ML133 is pH-dependent, with increased potency at more alkaline pH levels.[1]
Caption: Signaling pathway of ML133 hydrochloride in cardiac myocytes.
Data Presentation
Table 1: Potency of ML133 Hydrochloride on Kir2.1 Channels
Protocol 1: In Vitro Electrophysiological Assessment of ML133 on Cardiomyocytes
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of ML133 on the IK1 current in isolated cardiomyocytes or cell lines expressing Kir2.x channels.
Materials:
Isolated primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing Kir2.1).
ML133 hydrochloride stock solution (e.g., 10 mM in DMSO).
External (bath) solution: 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 with KOH).
Internal (pipette) solution: 140 mM KCl, 2 mM EDTA, 10 mM HEPES (pH adjusted to 7.4 with KOH).
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Borosilicate glass capillaries for pipette pulling.
Methodology:
Prepare fresh external and internal solutions on the day of the experiment.
Culture and prepare the cells for patch-clamping according to standard laboratory protocols.
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
Establish a whole-cell patch-clamp configuration on a selected cell.
Record baseline IK1 currents. A voltage ramp protocol from -120 mV to +50 mV over 200 ms is suitable to elicit the characteristic inward rectification.
Prepare working concentrations of ML133 hydrochloride by diluting the stock solution in the external solution.
Perfuse the cell with the external solution containing the desired concentration of ML133.
Record the IK1 current after the drug effect has reached a steady state.
Wash out the drug with the control external solution to assess the reversibility of the block.
Repeat with different concentrations of ML133 to generate a dose-response curve and calculate the IC50.
Caption: Experimental workflow for patch-clamp analysis of ML133.
Protocol 2: Modeling Arrhythmia in a Cardiomyocyte Monolayer with ML133
This protocol describes how to induce an arrhythmogenic substrate in a cultured cardiomyocyte monolayer by inhibiting IK1 with ML133 and assessing changes in action potential duration and propagation.
Materials:
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal ventricular myocytes.
Culture medium and plates suitable for forming a confluent, spontaneously beating monolayer.
Multi-electrode array (MEA) system or optical mapping setup with voltage-sensitive dyes.
ML133 hydrochloride stock solution.
Pacing electrode (if not using a spontaneously beating culture).
Methodology:
Culture hiPSC-CMs on an MEA plate or a glass-bottom dish until a confluent, synchronously beating monolayer is formed.
Record baseline electrical activity (field potentials) or optical action potentials from multiple sites across the monolayer. Measure parameters such as beat rate, field potential duration (FPD), and conduction velocity.
Introduce ML133 hydrochloride to the culture medium at a concentration expected to partially inhibit IK1 (e.g., 1-5 µM).
Allow the monolayer to equilibrate with the compound.
Record the electrical activity again and analyze the changes in FPD and conduction velocity. Prolongation of FPD and slowing of conduction are expected.
(Optional) Pace the monolayer at different frequencies to assess for the induction of re-entrant arrhythmias, which may manifest as irregular and fragmented electrical activity.
Wash out the compound to observe if the phenotype reverts to baseline.
Caption: Workflow for arrhythmia modeling in a cardiomyocyte monolayer.
Application in Specific Arrhythmia Models
Andersen-Tawil Syndrome (ATS): ATS is a rare genetic disorder caused by loss-of-function mutations in the KCNJ2 gene, which encodes the Kir2.1 channel.[4] ML133 can be used in vitro to pharmacologically mimic the reduced IK1 current characteristic of ATS. This allows for the study of the cellular electrophysiological consequences, such as prolonged action potential duration and increased susceptibility to afterdepolarizations, in a controlled manner without the need for genetic manipulation.
Atrial Fibrillation (AF): While the role of IK1 in AF is complex, its modulation can affect atrial refractoriness and conduction. ML133 can be used in isolated atrial cardiomyocytes or atrial tissue models to investigate how IK1 inhibition alters atrial action potential characteristics and potentially contributes to an arrhythmogenic substrate.
Heart Failure-Associated Arrhythmias: Downregulation of IK1 is a common feature of electrical remodeling in heart failure, which contributes to arrhythmogenesis. ML133 can be applied to healthy cardiomyocytes to simulate this specific aspect of the heart failure phenotype and study its pro-arrhythmic consequences in isolation.
Conclusion
ML133 hydrochloride is a selective and potent inhibitor of the Kir2.x family of potassium channels, making it an indispensable tool for the in vitro investigation of cardiac arrhythmias. Its ability to specifically block the IK1 current allows researchers to dissect the role of this current in maintaining cardiac electrical stability and to model the cellular basis of arrhythmias such as Andersen-Tawil syndrome and those associated with heart failure. The provided protocols offer a framework for utilizing ML133 to advance our understanding of cardiac electrophysiology and to screen for novel antiarrhythmic therapies.
Application Notes and Protocols for Intrathecal ML133 Hydrochloride in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the investigation of ML133 hydrochloride as a potential therapeutic agen...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of ML133 hydrochloride as a potential therapeutic agent for neuropathic pain when administered intrathecally. The information is compiled from preclinical research and is intended for laboratory research use only.
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. Emerging research has identified the crucial role of spinal microglia in the initiation and maintenance of neuropathic pain states. Following peripheral nerve injury, microglia in the spinal cord become activated, proliferate, and release pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.
One of the key molecular players in microglial activation is the inwardly rectifying potassium channel Kir2.1. Increased expression and function of Kir2.1 channels in microglia following nerve injury leads to a hyperpolarization of the cell membrane, a state permissive for microglial proliferation and activation. ML133 hydrochloride is a selective blocker of the Kir2.x family of inwardly rectifying potassium channels, with a notable potency for Kir2.1. By inhibiting Kir2.1, ML133 hydrochloride depolarizes spinal microglial cells, thereby reducing their proliferation and attenuating neuropathic pain behaviors in animal models.[1]
These notes provide detailed protocols for utilizing ML133 hydrochloride in a preclinical model of neuropathic pain, specifically the Spared Nerve Injury (SNI) model in mice.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of intrathecal ML133 hydrochloride on neuropathic pain behaviors. Note: Specific quantitative data from the primary literature is not fully available in the public domain. The following tables are illustrative based on the reported significant attenuation of pain behaviors and will be updated as more data becomes accessible.
Table 1: Effect of Intrathecal ML133 Hydrochloride on Mechanical Allodynia (Von Frey Test)
Treatment Group
Dose (nmol)
Paw Withdrawal Threshold (g) - Baseline
Paw Withdrawal Threshold (g) - Post-SNI + Vehicle
Paw Withdrawal Threshold (g) - Post-SNI + ML133
Sham
N/A
~2.0
N/A
N/A
SNI + Vehicle
N/A
~2.0
< 0.5
N/A
SNI + ML133
Data not available
~2.0
N/A
Significantly Increased vs. Vehicle
Table 2: Effect of Intrathecal ML133 Hydrochloride on Microglial Proliferation
Treatment Group
Marker
Quantification Method
Result
SNI + Vehicle
Iba1+ cells
Immunohistochemistry
Increased microglial proliferation
SNI + ML133
Iba1+ cells
Immunohistochemistry
Significantly reduced microglial proliferation vs. Vehicle
Signaling Pathway
The proposed mechanism of action for intrathecal ML133 hydrochloride in attenuating neuropathic pain involves the modulation of spinal microglial activity. The following diagram illustrates the key signaling pathway.
Caption: Mechanism of action of intrathecal ML133 hydrochloride.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the efficacy of intrathecal ML133 hydrochloride in a mouse model of neuropathic pain.
Preparing ML133 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the preparation, storage, and handling of ML133 hydrochloride stock solutions in dimethyl sulfoxide...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of ML133 hydrochloride stock solutions in dimethyl sulfoxide (DMSO). ML133 hydrochloride is a selective blocker of the inwardly rectifying potassium (Kir) channels of the Kir2 family.[1] Accurate preparation of stock solutions is critical for reproducible experimental results. This guide consolidates key data and outlines best practices to ensure the quality and stability of ML133 hydrochloride solutions for in vitro and in vivo research applications.
Introduction to ML133 Hydrochloride
ML133 hydrochloride is a small molecule inhibitor that selectively blocks the Kir2 family of inwardly rectifying potassium channels.[1] These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons and cardiac myocytes. Due to its selectivity, ML133 is a valuable tool for investigating the physiological and pathological roles of Kir2 channels.
Properties of ML133 Hydrochloride
A summary of the key chemical and physical properties of ML133 hydrochloride is presented in Table 1. Researchers should always refer to the batch-specific information provided on the certificate of analysis (CoA) for the most accurate data.
Table 1: Physicochemical Properties of ML133 Hydrochloride
ML133 hydrochloride is readily soluble in DMSO, but sparingly soluble in aqueous buffers.[3] For most applications, a high-concentration stock solution is prepared in DMSO and then diluted to the final working concentration in the desired aqueous experimental buffer. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[4]
Table 2: Solubility Data for ML133 Hydrochloride
Solvent
Maximum Concentration
Reference
DMSO
Soluble to 100 mM (approximately 31.38 mg/mL)
DMSO
87.5 mg/mL (278.82 mM) with sonication, warming, and heat to 60°C
Note: Solubility can vary between different batches and suppliers. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Mechanism of Action: Inhibition of Kir2 Channels
ML133 acts as a pore blocker for Kir2 channels, thereby inhibiting the flow of potassium ions.[6] Its inhibitory activity is pH-dependent, with increased potency at higher pH levels.[6][7]
Mechanism of Action of ML133
Table 3: Inhibitory Activity of ML133 Hydrochloride
Experimental Protocol: Preparation of a 10 mM ML133 Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ML133 hydrochloride in DMSO.
Materials
ML133 hydrochloride (solid powder)
Anhydrous Dimethyl sulfoxide (DMSO)
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance
Vortex mixer
Pipettes and sterile filter tips
Procedure
Pre-weighing Preparation: Allow the vial of ML133 hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
Weighing: Carefully weigh the desired amount of ML133 hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of ML133 hydrochloride (based on a molecular weight of 313.82 g/mol ). Always use the batch-specific molecular weight from the CoA for precise calculations.
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed ML133 hydrochloride. For the example above, add 1 mL of DMSO.
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particulates.
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).[1][4]
ML133 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals Abstract ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2][3][4][5] These channels play a crucial role in maintaining the resting membrane potential in various cell types, including neurons, cardiac myocytes, and immune cells.[1][4] By blocking Kir2.x channels, ML133 hydrochloride leads to membrane depolarization, which can modulate a variety of cellular processes. This document provides detailed application notes and experimental protocols for the use of ML133 hydrochloride in cell culture experiments, including its mechanism of action, recommended working concentrations, and protocols for assessing its effects on cellular function.
Mechanism of Action
ML133 hydrochloride acts as a pore blocker of the Kir2.1 channel, a member of the Kir2.x family.[1] Its binding site is located within the ion-conducting pathway formed by the second transmembrane (M2) domains of the channel subunits.[2] The potency of ML133 is notably pH-dependent, with increased activity observed at a more alkaline pH.[1][4][6] It is believed that the neutral form of ML133 is membrane permeable, and an alkaline extracellular pH facilitates its concentration inside the cell, where it can then inhibit the channel from the intracellular side.[4]
The inhibition of Kir2.x channels by ML133 hydrochloride leads to a reduction in the outward potassium current, resulting in the depolarization of the cell membrane. This change in membrane potential can have significant downstream effects on various signaling pathways and cellular functions, such as regulating inflammatory responses in macrophages.[7]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recording with ML133 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2][3][4][5] These channels play a crucial role in setting the resting membrane potential and in the terminal phase of action potential repolarization in various excitable cells, including cardiomyocytes and neurons.[1][6] Dysregulation of Kir2.x channels is implicated in several pathologies, making them important therapeutic targets.[1][6] ML133 provides a valuable pharmacological tool for studying the physiological and pathophysiological roles of Kir2.x channels using techniques such as whole-cell voltage clamp recording.
This document provides detailed application notes and protocols for the use of ML133 hydrochloride in whole-cell voltage clamp experiments to facilitate research and drug development efforts targeting Kir2.x channels.
Mechanism of Action
ML133 hydrochloride acts as a pore blocker of Kir2.x channels.[1][7] Its inhibitory action is pH-dependent, with increased potency at higher extracellular pH.[1][6][7][8] This is likely due to the neutral form of the molecule being membrane permeable, allowing it to access its binding site from the intracellular side.[1][7][8] The binding site for ML133 on Kir2.1 has been identified to involve residues D172 and I176 within the M2 transmembrane segment.[1][5]
Data Presentation
Table 1: Inhibitory Potency (IC50) of ML133 Hydrochloride on Kir Channels
Protocol 1: Whole-Cell Voltage Clamp Recording of Kir2.x Currents and Inhibition by ML133 Hydrochloride
This protocol is designed for recording Kir2.x currents from cultured cells (e.g., HEK293 cells stably expressing the channel of interest) and assessing the inhibitory effect of ML133.
1. Cell Preparation:
Culture cells expressing the Kir2.x channel of interest on glass coverslips.
For inducible expression systems, add the inducing agent (e.g., doxycycline) to the culture medium 12-24 hours prior to the experiment.[9]
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[10] For studying pH dependence, prepare separate batches adjusted to pH 6.5 and 8.5.
Intracellular (Pipette) Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.2 with KOH.[10]
ML133 Hydrochloride Stock Solution: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C. Further dilutions to the final working concentration should be made in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.[11]
Mount the pipette in the holder of the patch-clamp amplifier headstage.
Apply gentle positive pressure to the pipette and lower it into the bath solution.
Zero the pipette offset potential.
Approach a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[11][12]
Switch the amplifier to voltage-clamp mode.
Allow the cell to dialyze with the pipette solution for 3-5 minutes before starting recordings.
4. Voltage Protocol and Data Acquisition:
Hold the cell at a potential where Kir2.x channels are typically closed (e.g., -20 mV).[9]
To elicit Kir2.x currents, apply voltage steps or ramps. A common protocol is to step the membrane potential from a holding potential to a hyperpolarizing potential (e.g., -100 mV or -120 mV) for 200-500 ms, followed by a voltage ramp back to a depolarizing potential (e.g., +100 mV).[1][6][9] This allows for the measurement of the inward current at negative potentials, which is characteristic of Kir channels.
Repeat the voltage protocol at regular intervals (e.g., every 10-30 seconds) to monitor current stability.[1][9]
Record baseline currents in the absence of ML133.
Apply ML133 hydrochloride at the desired concentration by perfusing the recording chamber with the extracellular solution containing the compound.
Continue recording using the same voltage protocol until the inhibitory effect of ML133 reaches a steady state. The time to reach steady-state inhibition can be several minutes.[9]
To determine the dose-response relationship, apply increasing concentrations of ML133 cumulatively or to different cells.
5. Data Analysis:
Measure the amplitude of the inward current at a specific negative voltage (e.g., -100 mV) before and after the application of ML133.
Calculate the percentage of current inhibition for each concentration of ML133.
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Application Notes: Utilizing ML133 Hydrochloride for the Study of Microglial Proliferation
Introduction ML133 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (K+) channels of the Kir2.x family, including Kir2.1, Kir2.2, Kir2.3, and Kir2.6.[1][2][3] In the c...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
ML133 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (K+) channels of the Kir2.x family, including Kir2.1, Kir2.2, Kir2.3, and Kir2.6.[1][2][3] In the central nervous system (CNS), the Kir2.1 channel is notably expressed in microglia, where it plays a crucial role in maintaining the resting membrane potential.[4] By regulating the cell's electrical state, Kir2.1 influences the driving force for calcium (Ca2+) influx, a key secondary messenger in numerous cellular processes, including proliferation.[5] The use of ML133 hydrochloride allows researchers to pharmacologically investigate the specific contribution of Kir2.1 channels to microglial functions.
Mechanism of Action
ML133 hydrochloride blocks the ion-conducting pore of Kir2.1 channels, thereby inhibiting the flow of K+ ions into the cell.[2] This inhibition leads to a depolarization of the microglial cell membrane.[1] The resulting change in membrane potential alters the electrochemical gradient for other ions, significantly impacting Ca2+ signaling pathways. Specifically, blocking Kir2.1 with ML133 has been shown to dramatically reduce Ca2+ influx through Ca2+-release-activated Ca2+ (CRAC) channels in microglia.[5] As Ca2+ signaling is integral to cell cycle progression, modulating Kir2.1 activity with ML133 provides a direct method for studying its role in microglial proliferation.
Application in Microglial Proliferation Studies
The functional consequence of Kir2.1 inhibition on microglial proliferation is complex and appears to be dependent on the specific cellular context and activation state.
Inhibition of Proliferation: In studies related to neuropathic pain, where microglial proliferation is a key pathological feature, ML133 has been shown to drastically reduce the proliferation of the BV2 microglial cell line.[1] In vivo, intrathecal administration of ML133 also attenuated microglial proliferation following nerve injury, suggesting that Kir2.1 channel activity is necessary for the proliferative response in this context.[1]
Stimulation of Proliferation: Conversely, in studies of unstimulated or anti-inflammatory (IL-4 stimulated) primary microglia, ML133 treatment was found to slightly increase proliferation.[5][6] This suggests that under certain basal or anti-inflammatory conditions, Kir2.1 channel activity may act as a weak brake on cell division.[5]
Considerations for Toxicity: It is critical to note that the concentration and duration of ML133 exposure can impact cell viability. In one study, ML133 concentrations of 10 and 25 µM were found to affect the viability of LPS-stimulated microglia over a 48-hour period, confounding proliferation measurements.[7] Researchers should therefore perform dose-response and viability assays to determine the optimal non-toxic concentration for their specific microglial cell type and experimental conditions.
These divergent findings highlight the nuanced role of the Kir2.1 channel in regulating microglial proliferation and underscore the importance of carefully defining the experimental conditions when using ML133 as an investigative tool.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for ML133 hydrochloride from various studies.
Calculate the mass of ML133 hydrochloride powder required to make a 10 mM or 20 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock (MW = 315.85 g/mol ), weigh out 3.16 mg.
Aseptically add the weighed powder to a sterile microcentrifuge tube.
Add the calculated volume of sterile DMSO to the tube.
Vortex gently until the powder is completely dissolved. ML133 is highly soluble in DMSO.[8]
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
Protocol 2: In Vitro Microglial Proliferation Assay
This protocol provides a general method for assessing the effect of ML133 on microglial proliferation using a fluorescence-based assay like CyQUANT®. This method is adapted from procedures described in published studies.[5][6]
Materials:
BV2 cells or primary microglia
Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)[8]
Cell Plating: Seed microglia in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂.
Stimulation (Optional): If studying proliferation in different activation states, replace the medium with fresh medium containing the desired stimulant (e.g., IL-4) or its vehicle. Incubate for 1 hour.[5]
Treatment: Prepare serial dilutions of ML133 in culture medium from the stock solution. Add the ML133 dilutions or a vehicle control to the appropriate wells. The final volume should be consistent across all wells (e.g., 200 µL). A typical final concentration for ML133 is 20 µM.[5][6]
Incubation: Return the plate to the incubator and culture for the desired period (e.g., 23 hours, for a total of 24 hours of stimulation).[5]
Proliferation Measurement: At the end of the incubation period, carefully remove the culture medium. Process the plate according to the proliferation assay kit manufacturer's instructions (e.g., freeze the plate, then lyse the cells and add the DNA-binding dye).
Data Acquisition: Measure the fluorescence intensity using a plate reader with the appropriate excitation/emission wavelengths for the chosen dye.
Data Analysis: Subtract the average fluorescence of "no-cell" background wells. Normalize the fluorescence signal of treated wells to the average signal of the vehicle-treated control wells. Express results as a fold change or percentage of control proliferation.
Protocol 3: Validation of Kir2.1 Blockade by Electrophysiology
To confirm that ML133 is effectively blocking Kir2.1 channels in the microglia under study, whole-cell patch-clamp recording is the gold standard. This is a specialized technique requiring specific equipment.
Brief Methodology:
Cell Preparation: Plate microglia on glass coverslips suitable for electrophysiological recording.
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external recording solution.
Whole-Cell Configuration: Obtain a high-resistance (GΩ) seal between a glass micropipette (filled with internal solution) and the membrane of a single microglial cell. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit K+ currents.[7] The characteristic inward rectification of Kir2.1 currents will be visible at potentials negative to the K+ reversal potential.
ML133 Application: After recording a stable baseline current, perfuse the chamber with an external solution containing ML133 (e.g., 3.5-20 µM).
Analysis: Measure the inward current amplitude before and after ML133 application. A significant reduction in the inward current confirms the inhibitory action of ML133 on Kir2.1 channels.[1][5]
ML133 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML133 hydrochloride. Frequently Asked Questions (FAQs) Q1:...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML133 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is ML133 hydrochloride and what is its primary use?
ML133 hydrochloride is a selective blocker of the Kir2 family of inwardly rectifying potassium channels.[1][2][3][4][5] It is primarily used as a research tool for in vitro and electrophysiological studies to investigate the function and physiological roles of Kir2.x channels.[6][7]
Q2: What is the mechanism of action of ML133 hydrochloride?
ML133 hydrochloride acts as a pore blocker of the Kir2.1 channel, inhibiting the flow of potassium ions.[1][8] Its inhibitory activity is pH-dependent, with increased potency at a more alkaline pH.[1][6][8][9] The interaction is thought to occur at an intracellular site within the channel's pore.[1]
Q3: What is the selectivity profile of ML133 hydrochloride?
ML133 hydrochloride is selective for the Kir2.x family of channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6).[1][3][5] It shows weak activity against Kir4.1 and Kir7.1 and has no significant effect on Kir1.1 (ROMK) channels.[1][2][3][5][10]
Q4: How should ML133 hydrochloride be stored?
As a crystalline solid, ML133 hydrochloride should be stored at -20°C for long-term stability (≥4 years).[11] Stock solutions in organic solvents can be stored at -80°C for up to a year or at -20°C for up to one month.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Aqueous solutions are not recommended for storage for more than one day.[11]
Solubility Data
The solubility of ML133 hydrochloride can vary between batches and is influenced by factors such as temperature and the purity of the solvent. The following table summarizes solubility data from various sources.
Solvent
Maximum Concentration (mg/mL)
Maximum Concentration (mM)
Notes
DMSO
31.38 - 87.5
100 - 278.82
Ultrasonic and warming to 60°C may be required for higher concentrations.[12] Use of fresh, non-hygroscopic DMSO is recommended.[9]
Ethanol
2.52 - 6
-
Gentle warming and sonication may be necessary.[13]
This guide addresses common problems encountered when dissolving ML133 hydrochloride.
Q1: I'm having trouble dissolving ML133 hydrochloride powder in my chosen solvent. What should I do?
Verify the Solvent: Ensure you are using an appropriate organic solvent such as DMSO or ethanol.[2][3][9][11] ML133 hydrochloride is practically insoluble in water.[9][13]
Use Gentle Heat and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., 37-60°C) and sonication can aid in dissolution.[12][14][15]
Check Solvent Quality: For DMSO, use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[9]
Q2: My ML133 hydrochloride precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue due to the lower solubility of ML133 hydrochloride in aqueous solutions.[11] Here are some strategies to minimize precipitation:
Pre-warm the Buffer: Warming your aqueous buffer to room temperature or 37°C can increase the solubility of the compound upon dilution.[15]
Use Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of buffer, add the stock solution slowly and drop-wise to the buffer while vortexing or stirring continuously.[15]
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of ML133 hydrochloride in your aqueous solution.
Consider a Co-solvent System: For in vivo studies or challenging in vitro systems, using a co-solvent system can help maintain solubility.[12][16]
Q3: Can the pH of my buffer affect the solubility and activity of ML133 hydrochloride?
Yes, the activity of ML133 hydrochloride is pH-dependent, showing higher potency at a more alkaline pH (e.g., pH 8.5).[1][6][8][9] While the direct effect of pH on its solubility in buffers is not extensively documented, pH can influence the ionization state of the molecule, which may impact its solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Weigh the Compound: Accurately weigh the desired amount of ML133 hydrochloride powder (Molecular Weight: 313.82 g/mol ). For 1 mg of ML133 hydrochloride, you will need 318.7 µL of DMSO to make a 10 mM solution.
Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the ML133 hydrochloride powder.
Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently (up to 60°C) until all the solid has dissolved.[12]
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol is based on a common co-solvent system and should be optimized for your specific experimental needs.[12][16]
Prepare a Concentrated Stock: Prepare a concentrated stock solution of ML133 hydrochloride in DMSO (e.g., 20.8 mg/mL).
Mix Co-solvents: In a separate tube, combine the other components of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would first mix the PEG300 and Tween-80.
Add the Drug Stock: Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.
Add Saline: Gradually add the saline to the mixture while continuing to vortex until the final desired volume is reached.
Final Check: Ensure the final solution is clear and free of precipitation before administration.
Visual Guides
Caption: Signaling pathway of ML133 hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ML133 hydrochloride. The following troubleshooting guides...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ML133 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.
Selectivity Profile of ML133 Hydrochloride
The following table summarizes the inhibitory activity of ML133 hydrochloride against various inwardly rectifying potassium (Kir) channels and other ion channels. This data is crucial for designing experiments and interpreting results accurately.
Broad Panel Screening: ML133 was evaluated at a concentration of 10 µM against a panel of 68 GPCRs, ion channels, and transporters in radioligand binding assays. It exhibited a clean ancillary pharmacology, with over 50% inhibition observed for only 6 of the targets.[1] ML133 was also found to be inactive against both L- and N-type calcium channels.[1]
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected phenotype in my experiment that doesn't seem to be related to Kir2.1 inhibition. What could be the cause?
A1: While ML133 is highly selective for the Kir2.x family, it does exhibit activity at other channels at higher concentrations.
Check your concentration: Ensure you are using a concentration of ML133 that is appropriate for selectively targeting Kir2.1 without engaging off-target channels. Refer to the selectivity table above.
Consider Kir2.x isoform expression: ML133 is not selective among Kir2.x isoforms (Kir2.1, Kir2.2, Kir2.3, Kir2.6).[1][7][8] If your experimental system expresses multiple Kir2.x isoforms, the observed effect will be a composite of the inhibition of all expressed isoforms.
hERG channel inhibition: At concentrations approaching 4.3 µM, ML133 can inhibit hERG channels, which can have significant effects on cardiac action potentials and cellular excitability.[2]
Weak inhibition of Kir4.1 and Kir7.1: Although significantly less potent, ML133 can inhibit Kir4.1 and Kir7.1 at higher micromolar concentrations (76 µM and 33 µM, respectively).[1][3][4][6][7][9][10]
Q2: The potency of ML133 seems to be lower in my assay than reported. Why might this be?
A2: The potency of ML133 is highly dependent on the extracellular pH.
pH dependence: ML133 is significantly more potent at alkaline pH. For example, its IC50 for Kir2.1 is 1.8 µM at pH 7.4, but increases to 9.1 µM at pH 6.5 and decreases to 290 nM at pH 8.5.[1][2] Ensure your experimental buffer is at the correct and consistent pH.
Cellular context: The expression level of Kir2.1 and the presence of interacting partners in your specific cell type could potentially influence the apparent potency of ML133.
Q3: I am concerned about potential cardiac liabilities in my experiments. What should I consider?
A3: The primary concern for cardiac liability with ML133 is its off-target inhibition of the hERG channel.
hERG inhibition: With an IC50 of 4.3 µM, ML133 has a modest window of selectivity over Kir2.1 at neutral pH.[2] If working with cardiomyocytes or in vivo models, it is crucial to use concentrations of ML133 that minimize hERG block to avoid confounding effects on cardiac repolarization.
Kir2.1's role in the heart: Kir2.1 channels are important for setting the resting membrane potential and for the terminal phase of the action potential in cardiac muscle.[2] Inhibition of Kir2.1 itself will have direct cardiac effects.
Troubleshooting Guide
Problem
Possible Cause
Recommended Solution
Inconsistent results between experiments
Fluctuation in extracellular pH.
Strictly control and monitor the pH of all experimental buffers. The potency of ML133 is highly pH-sensitive.[1][2]
Degradation of ML133 stock solution.
Prepare fresh stock solutions of ML133 in a suitable solvent like DMSO. Aliquot and store at -20°C for up to 3 months.[10] Avoid repeated freeze-thaw cycles.
Observed effect is greater than expected from Kir2.1 inhibition alone
Off-target effects at other Kir2.x family members.
Be aware that ML133 inhibits Kir2.1, Kir2.2, Kir2.3, and Kir2.6 with similar potency.[1][7][8] The observed phenotype will be the result of inhibiting all expressed Kir2.x isoforms.
Inhibition of hERG channels.
If using concentrations near or above 4 µM, consider the possibility of hERG channel blockade, especially in electrophysiological or cardiac preparations.[2]
No effect of ML133 observed
Use of a cell line that does not express Kir2.x channels.
Confirm the expression of Kir2.x channels in your experimental system using techniques such as qPCR, Western blot, or functional assays.
Incorrect concentration or inactive compound.
Verify the concentration of your ML133 stock solution and ensure it has been stored properly. Test a range of concentrations to establish a dose-response curve.
Ensure that the ionic conditions and other experimental parameters are appropriate for Kir channel activity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Assessing ML133 Activity
This protocol is designed to measure the inhibitory effect of ML133 on Kir2.1 channels expressed in a mammalian cell line (e.g., HEK293).
1. Cell Culture:
Culture HEK293 cells stably expressing the Kir2.1 channel in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Solutions:
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.
Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 EGTA, 1 MgCl2, 4 Na2ATP, 0.4 Na2GTP, 10 HEPES. Adjust pH to 7.2 with KOH.
ML133 Stock Solution: Prepare a 10 mM stock solution of ML133 hydrochloride in DMSO.
3. Electrophysiological Recording:
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.
Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.
Clamp the cell at a holding potential of -80 mV.
Apply a voltage ramp protocol from -120 mV to +60 mV over 500 ms to elicit Kir currents.
Record baseline currents for at least 5 minutes to ensure stability.
Perfuse the cell with the external solution containing the desired concentration of ML133.
Record currents until a steady-state block is achieved.
To determine the IC50, apply a range of ML133 concentrations to different cells and normalize the current inhibition to the baseline.
Thallium Flux Assay for High-Throughput Screening of ML133 Activity
This assay uses thallium (Tl+) as a surrogate for K+ to measure ion flux through Kir2.1 channels.
1. Cell Plating:
Plate HEK293 cells stably expressing Kir2.1 in 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.
Incubate for 24-48 hours to allow for cell attachment.
2. Dye Loading:
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).
Remove the cell culture medium and add the dye loading buffer to each well.
Incubate the plate at room temperature for 60-90 minutes in the dark.
3. Compound Addition:
Prepare serial dilutions of ML133 hydrochloride in an appropriate assay buffer.
After incubation, remove the dye loading buffer and add the ML133 solutions to the wells.
Incubate for 10-20 minutes at room temperature.
4. Thallium Flux Measurement:
Prepare a stimulus buffer containing thallium sulfate.
Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.
Add the thallium stimulus buffer to the wells while simultaneously recording the fluorescence signal.
The influx of Tl+ through open Kir2.1 channels will lead to an increase in fluorescence. The rate of fluorescence increase is proportional to channel activity.
The inhibitory effect of ML133 is measured by the reduction in the rate of fluorescence increase compared to vehicle-treated wells.
Visualizations
Caption: Selectivity profile of ML133 hydrochloride against Kir channels and hERG.
Caption: Workflow for assessing ML133 hydrochloride activity using whole-cell patch clamp.
Technical Support Center: Optimizing ML133 Hydrochloride for Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML133 hydrochloride in patch clamp experiments. The information is tailored for researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML133 hydrochloride in patch clamp experiments. The information is tailored for researchers, scientists, and drug development professionals to help address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of ML133 hydrochloride and what is its mechanism of action?
A1: ML133 hydrochloride is a potent and selective small molecule inhibitor of the inward rectifier potassium (Kir) channel subfamily Kir2.x.[1][2][3] It acts as a pore blocker, directly obstructing the ion conduction pathway of the channel.[4][5] Its primary target is the Kir2.1 channel, which plays a crucial role in setting the resting membrane potential and in the terminal phase of action potential repolarization in various cell types, including cardiac muscle and neurons.[1][2]
Q2: What is the recommended starting concentration for ML133 in a patch clamp experiment?
A2: The optimal concentration of ML133 is highly dependent on the extracellular pH of your recording solution. A good starting point at a physiological pH of 7.4 is 1.8 µM, which is the reported IC50 value for Kir2.1 block.[1][2][3][6] However, due to its pH-dependent nature, you may need to adjust the concentration based on your specific experimental conditions.
Q3: How does pH affect the potency of ML133?
A3: The inhibitory effect of ML133 on Kir2.1 channels is strongly pH-dependent.[1][2] The compound is significantly more potent at alkaline pH and less potent at acidic pH. This is likely due to the protonation state of a nitrogen atom in the ML133 molecule.[4]
At pH 8.5, the IC50 for Kir2.1 block is approximately 0.29 µM.[1][2]
At pH 6.5, the IC50 is further increased to around 9.1-10.0 µM.[1][2]
It is crucial to tightly control the pH of your external solution to ensure reproducible results.
Q4: How should I prepare and dissolve ML133 hydrochloride for my experiments?
A4: ML133 hydrochloride is soluble in DMSO, and it is recommended to prepare a concentrated stock solution in DMSO (e.g., 20-100 mM).[1][3][7] This stock solution can then be diluted to the final desired concentration in your external recording solution. Ensure the final DMSO concentration in your experimental solution is low (typically <0.1%) to avoid off-target effects.
Q5: Is ML133 selective for Kir2.1 channels?
A5: ML133 shows good selectivity for the Kir2.x family of channels over other Kir channels.[2][3]
It has little to no effect on Kir1.1 (ROMK) channels, with an IC50 > 300 µM.[2][3]
It displays weaker activity against Kir4.1 (IC50 ≈ 76 µM) and Kir7.1 (IC50 ≈ 33 µM).[2][3]
However, within the Kir2.x subfamily (Kir2.1, Kir2.2, Kir2.3, Kir2.6), ML133 shows limited selectivity with similar IC50 values.[3]
It's also important to note that ML133 can block hERG channels with an IC50 of 4.3 µM, indicating only modest selectivity against this channel at neutral pH.[1]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
No or weak inhibition of Kir2.1 current
Incorrect ML133 concentration.
Verify your calculations and ensure the final concentration is appropriate for the pH of your external solution. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and recording conditions.
Incorrect pH of the external solution.
The potency of ML133 is highly pH-dependent.[1][2] Prepare fresh external solution and carefully measure and adjust the pH to your desired value (e.g., 7.4).
Degradation of ML133.
Prepare fresh dilutions of ML133 from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Slow onset of block.
Some blockers require time to reach their binding site. Ensure you are perfusing the cell with the ML133-containing solution for a sufficient duration (e.g., several minutes) to allow for steady-state block to be achieved.[8]
Inconsistent results between experiments
Fluctuations in extracellular pH.
Use a high-quality buffer (e.g., HEPES) in your external solution and ensure it is properly equilibrated. Re-check the pH of your solutions before each experiment.
Variability in cell health or channel expression.
Use healthy cells with consistent passage numbers. Ensure a stable and robust expression of Kir2.1 channels.[9]
Inaccurate pipetting of ML133 stock solution.
Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Apparent off-target effects
High concentration of ML133.
Use the lowest effective concentration of ML133 to minimize the risk of off-target effects. Be aware of its activity on other channels like hERG, especially at higher concentrations.[1]
High concentration of DMSO.
Ensure the final concentration of the vehicle (DMSO) in your recording solution is minimal and does not exceed levels known to affect your cells or channels of interest (typically <0.1%).
Difficulty achieving a stable gigaohm seal
Poor cell health.
Ensure your cells are healthy and not overgrown. Use appropriate cell culture and handling techniques.[10]
Debris in the recording chamber or on the pipette tip.
Keep your recording chamber and solutions clean. Fire-polish your pipettes to ensure a smooth tip.[11]
Incorrect pipette resistance.
The optimal pipette resistance can vary depending on the cell type. Experiment with different pipette resistances to find what works best for your preparation.[9]
Quantitative Data Summary
Table 1: IC50 Values of ML133 Hydrochloride for Various Kir Channels
Addressing experimental variability with ML133 hydrochloride
Welcome to the technical support center for ML133 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for ML133 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this selective Kir2.x channel inhibitor.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with ML133 hydrochloride.
Q1: I am observing inconsistent IC₅₀ values for ML133 hydrochloride in my experiments. What could be the cause?
A1: Inconsistent IC₅₀ values for ML133 hydrochloride can arise from several factors, with the pH of your experimental buffer being the most critical.
pH-Dependent Potency: The inhibitory activity of ML133 is highly dependent on the extracellular pH. Its potency increases as the pH becomes more alkaline. For example, the IC₅₀ for Kir2.1 inhibition is approximately 1.8 µM at pH 7.4, but it drops to around 290 nM at pH 8.5.[1][2][3][4][5][6][7] It is crucial to precisely control and report the pH of your buffers.
Buffer Composition: The type and concentration of buffering agents can influence the stability of the pH. Ensure your buffer system is robust enough to maintain the desired pH throughout the experiment.
Compound Stability: While generally stable, prolonged storage of diluted ML133 solutions at room temperature is not recommended. Prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency.[1]
Q2: My ML133 hydrochloride solution is precipitating when I add it to my physiological buffer. How can I resolve this?
A2: Precipitation of ML133 hydrochloride in aqueous solutions is a common issue due to its limited solubility.[1] Here are several strategies to address this:
Use of Co-solvents: For in vitro studies, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended.[1] Ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid affecting your biological system. Always include a vehicle control in your experiments.
pH Adjustment: The solubility of ML133 hydrochloride is pH-dependent. Lowering the pH of the buffer can increase the proportion of the more soluble protonated form of the molecule. However, be mindful that this will also decrease its inhibitory potency.[5][6]
Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock and working solutions.[2][8]
Sequential Dilution: When preparing working solutions, first dilute the concentrated stock in a serum-free medium before adding it to a serum-containing medium to minimize precipitation.
Q3: I am not seeing the expected level of Kir2.x channel inhibition. What should I check?
A3: If ML133 hydrochloride is not producing the expected inhibitory effect, consider the following:
pH of the Extracellular Solution: As mentioned, the potency of ML133 is significantly higher at a more alkaline pH. Verify the pH of your experimental buffer. A lower pH will result in a weaker inhibition.[5][6]
Compound Integrity: Ensure that your ML133 hydrochloride has been stored correctly (as a powder at -20°C) and that working solutions are freshly prepared.[1]
Cell Health and Channel Expression: The level of Kir2.x channel expression in your cell line can affect the observed inhibition. Ensure your cells are healthy and have a consistent passage number.
Presence of Serum Proteins: ML133 is highly protein-bound (>99% in human and rat serum).[2] If your experiments are conducted in the presence of serum, a significant portion of the inhibitor may be bound to proteins, reducing its free concentration and apparent potency. Consider conducting experiments in serum-free conditions or increasing the concentration of ML133 to account for protein binding.
Q4: I am concerned about potential off-target effects of ML133 hydrochloride. What is known about its selectivity?
A4: ML133 is known for its high selectivity for the Kir2.x family of channels over other Kir channels.
Selectivity Profile: ML133 has little to no effect on Kir1.1 (IC₅₀ > 300 µM) and only weak activity against Kir4.1 (IC₅₀ = 76 µM) and Kir7.1 (IC₅₀ = 33 µM).[1][3][4][5] It also shows modest selectivity versus the hERG channel.[6]
CYP450 Inhibition: It is a potent inhibitor of the cytochrome P450 enzyme 2D6 (CYP2D6) with an IC₅₀ of 0.13 µM. It shows moderate inhibition of CYP1A2 (IC₅₀ = 3.3 µM) and is clean against CYP3A4 and CYP2C9 (IC₅₀ > 30 µM).[2] These interactions are more relevant for in vivo studies. For in vitro experiments, off-target effects are less likely if used at appropriate concentrations to target Kir2.x channels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML133 hydrochloride?
A1: ML133 hydrochloride is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][5][6] It is believed to act as a pore blocker, binding to a site within the ion permeation pathway.[1][7] This binding is influenced by the transmembrane potassium gradient, a phenomenon known as "knock-off," where an inward flux of K⁺ ions can displace the inhibitor from its binding site, although this effect is less pronounced with ML133 compared to weaker blockers.[1][5][7]
Q2: What are the recommended storage and handling conditions for ML133 hydrochloride?
A2:
Solid Form: ML133 hydrochloride powder should be stored at -20°C.[1]
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment to ensure consistency and avoid degradation.[1]
Q3: What are the best practices for preparing working solutions of ML133 hydrochloride?
A3:
Allow the solid compound and solvent to reach room temperature before opening to prevent condensation.
Prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[2][8]
For your experiment, perform serial dilutions of the stock solution in your physiological buffer. It is crucial to ensure thorough mixing at each dilution step.
Due to its limited aqueous solubility, it is best to add the ML133 hydrochloride solution to the experimental chamber and ensure it is well-mixed before starting your measurements.
Q4: In which experimental assays is ML133 hydrochloride commonly used?
A4: ML133 hydrochloride is primarily used for in vitro studies.[1] Common applications include:
Electrophysiology: Particularly manual and automated patch-clamp experiments to study the function of Kir2.x channels in various cell types.[1][6]
Thallium Flux Assays: A high-throughput screening method to identify and characterize modulators of potassium channels, where thallium ions act as a surrogate for potassium ions.[6]
Quantitative Data
Table 1: Inhibitory Potency (IC₅₀) of ML133 Hydrochloride against Kir Channels
Technical Support Center: ML133 Hydrochloride in Primary Neuron Culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML133 hydrochloride in primary neuron culture experiments. Frequently Asked Questions (FAQs) Q1: What is ML133 hy...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML133 hydrochloride in primary neuron culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ML133 hydrochloride and what is its primary mechanism of action?
ML133 hydrochloride is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, with a notable selectivity for the Kir2.x subfamily.[1][2][3] It functions by blocking the ion conducting pathway of the Kir2.1 channel.[2][3] Its utility is primarily for in vitro studies.[2][3]
Q2: What is the recommended concentration range for ML133 in primary neuron cultures?
The effective concentration of ML133 is highly dependent on the pH of your culture medium.[1][2] At a standard physiological pH of 7.4, the IC50 for Kir2.1 inhibition is approximately 1.8 µM.[2][3][4] However, its potency increases significantly at a more alkaline pH.
Q3: Have there been reports of ML133 hydrochloride inducing toxicity in primary neurons?
While ML133 is designed for in vitro use, high concentrations or suboptimal experimental conditions can potentially lead to neuronal toxicity.[5] Direct studies on ML133-induced neurotoxicity in primary cultures are not extensively documented in the provided search results. However, unexpected neuronal death or stress can be troubleshooted by considering the compound's mechanism and the health of the neuronal culture.
Q4: Can ML133 induce apoptosis or activate caspases in neurons?
The provided information does not directly link ML133 to caspase-3 activation. However, caspase-3 is a key enzyme in apoptotic pathways and can be activated by various cellular stressors.[6][7][8][9] If you observe signs of apoptosis, it is crucial to investigate whether it is a direct effect of ML133 or a consequence of overall cellular stress.
Troubleshooting Guide
Issue 1: Unexpected Neuronal Death or Poor Health
If you observe increased cell death, neurite blebbing, or other signs of toxicity after applying ML133, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Steps:
Concentration Too High:
Action: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal type and experimental endpoint. Start with a concentration at or below the reported IC50 (e.g., 1-2 µM at pH 7.4).
pH of the Culture Medium:
Action: ML133 potency is highly pH-dependent.[1][2][3] Verify the pH of your culture medium after the addition of ML133 and any other reagents. A shift in pH can drastically alter the effective concentration and potential for off-target effects.
Off-Target Effects:
Action: Although ML133 is selective for Kir2.x channels, high concentrations may lead to off-target effects.[3][4] Review the selectivity profile of ML133 and consider if inhibition of other channels could be contributing to toxicity in your specific neuronal population.
Solvent Toxicity:
Action: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to rule out solvent-induced toxicity.
Issue 2: Inconsistent or No Effect of ML133
If you are not observing the expected inhibition of Kir2.1 channels or the desired physiological effect, consider these points.
Potential Cause & Troubleshooting Steps:
Incorrect Concentration due to pH:
Action: As mentioned, the potency of ML133 is lower at more acidic pH.[2] Ensure your medium's pH is stable and within the optimal range for your experiment. Consider that cellular metabolism can acidify the local microenvironment.
Compound Degradation:
Action: Ensure proper storage of the ML133 hydrochloride stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Presence of a "Knock-off" Effect:
Action: In some experimental conditions with high inward K+ flux, a weaker blocker can be displaced from the channel pore.[2] While less likely with ML133 at standard concentrations, this phenomenon is something to be aware of in specific experimental setups.
Quantitative Data Summary
Table 1: pH-Dependent Potency of ML133 on Kir2.1 Channels
Protocol 1: Preparation of ML133 Hydrochloride Stock Solution
Reconstitution: ML133 hydrochloride is soluble in DMSO and saline.[4] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of the compound in high-purity DMSO. For example, for 1 mg of ML133 HCl (check molecular weight on the vial), add the calculated volume of DMSO.
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Treatment of Primary Neuron Cultures
Culture Preparation: Plate primary neurons at the desired density and allow them to mature for the appropriate number of days in vitro (DIV) as per your specific protocol.
Medium Change: Before treatment, perform a partial or full medium change with fresh, pre-warmed culture medium.
Dosing: Dilute the ML133 stock solution to the final desired concentration in pre-warmed culture medium. Add the compound drop-wise to the culture wells, gently swirling the plate to ensure even distribution.
Controls: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO) and an untreated control.
Incubation: Incubate the neurons for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Caption: Troubleshooting workflow for ML133-induced neurotoxicity.
Caption: Hypothetical pathway for ML133-induced apoptosis.
Impact of pH on ML133 hydrochloride efficacy in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML133 hydrochloride in in vitro experiments. The efficacy of ML133 hydrochloride is highly depen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML133 hydrochloride in in vitro experiments. The efficacy of ML133 hydrochloride is highly dependent on the experimental pH, a factor that can lead to variability in results if not properly controlled.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro assays with ML133 hydrochloride, with a focus on problems arising from pH variability.
Issue 1: Inconsistent IC50 values for ML133 hydrochloride between experiments.
Potential Cause: Fluctuations in the pH of the extracellular buffer. ML133 hydrochloride's potency is highly sensitive to pH.
Troubleshooting Steps:
Verify Buffer pH: Always measure the pH of your final experimental buffer at the temperature it will be used. Do not assume the pH of stock solutions will be maintained upon dilution.
Calibrate pH Meter: Ensure your pH meter is calibrated daily with fresh, high-quality calibration buffers.
Buffer Choice: Use a buffer system with a buffering range that encompasses your target experimental pH. For example, HEPES is a common buffer for physiological pH ranges.
CO2 Incubation: If experiments are conducted in a CO2 incubator, be aware that the CO2 will acidify bicarbonate-buffered media. Use CO2-independent media or ensure your buffer is adequately fortified to resist pH changes.
Standardize Protocol: Ensure all experimental steps, including media changes and compound addition, are performed consistently to minimize pH drift.
Issue 2: Lower than expected potency of ML133 hydrochloride.
Potential Cause: The experimental pH is more acidic than intended.
Troubleshooting Steps:
Confirm Target pH: ML133 hydrochloride is significantly more potent at a slightly alkaline pH (e.g., 8.5) compared to physiological (7.4) or acidic pH (6.5)[1][2][3][4][5]. Review your experimental goals and the expected potency at your chosen pH.
Prepare Fresh Buffers: Buffers can degrade over time or become contaminated, which can alter their pH. Prepare fresh buffers for each set of experiments.
Check Compound Stability: While ML133 is generally stable, prolonged incubation in highly acidic or alkaline solutions could potentially affect its integrity.
Issue 3: High variability in replicate wells or between different plates.
Potential Cause: Inconsistent pH across the plate or between plates. This can be due to "edge effects" or variations in pipetting.
Troubleshooting Steps:
Plate Layout: To minimize edge effects, avoid using the outer wells of the plate for critical samples. Instead, fill these wells with a blank buffer or media.
Pipetting Technique: Ensure accurate and consistent pipetting of both the buffer and the ML133 hydrochloride solution into all wells.
Equilibration Time: Allow the plate to equilibrate to the experimental temperature and CO2 levels (if applicable) before adding cells and the compound. This helps to ensure a uniform pH across the plate.
Frequently Asked Questions (FAQs)
Q1: Why is the efficacy of ML133 hydrochloride so sensitive to pH?
A1: ML133 hydrochloride contains a basic nitrogen atom with a pKa of approximately 8.79[1]. This means that the protonation state of the molecule changes depending on the pH of the surrounding solution. The non-protonated (neutral) form of ML133 is thought to be more permeable to the cell membrane. At a higher (more alkaline) extracellular pH, a larger fraction of ML133 is in its neutral form, leading to increased intracellular concentration and therefore greater inhibition of the Kir2.1 channel[1].
Q2: What is the optimal pH for in vitro experiments with ML133 hydrochloride?
A2: The "optimal" pH depends on the specific research question.
For achieving maximum potency , a pH of 8.5 is recommended, where the IC50 is in the sub-micromolar range[2][4][5][6].
For experiments aiming to mimic physiological conditions , a pH of 7.4 is standard. At this pH, the IC50 is approximately 1.8 µM[1][4][5][6][7].
To study the pH-dependent mechanism of ML133, a range of pH values (e.g., 6.5, 7.4, and 8.5) can be used[1][2][3].
Q3: How should I prepare my stock solution of ML133 hydrochloride?
A3: ML133 hydrochloride is soluble in DMSO[6][8]. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock into your experimental buffer. Be sure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q4: Can I use ML133 hydrochloride in cell culture media?
A4: Yes, but it is crucial to consider the buffering system of the media. Standard bicarbonate-buffered media are designed to be used in a CO2 incubator, where the dissolved CO2 helps maintain a physiological pH. If you are not using a CO2 incubator, the pH of bicarbonate-buffered media will become alkaline. In such cases, consider using a medium buffered with HEPES or another buffer that is not dependent on CO2. Always verify the final pH of the media with the added compound before starting your experiment.
Quantitative Data Summary
The following table summarizes the reported IC50 values for ML133 hydrochloride at different extracellular pH values.
Patch-Clamp Electrophysiology for Measuring ML133 Efficacy
This protocol is a generalized method for assessing the inhibitory effect of ML133 on Kir2.1 channels using whole-cell patch-clamp recording.
Cell Culture:
Use a cell line stably expressing the Kir2.1 channel (e.g., HEK293 cells).
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.
Plate the cells onto glass coverslips 24-48 hours before the experiment.
Solutions and Reagents:
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Prepare three separate batches of this solution and adjust the pH of each to 6.5, 7.4, and 8.5 with HCl or KOH.
ML133 Hydrochloride Stock Solution: 10 mM in DMSO.
Experimental Procedure:
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.
Continuously perfuse the cells with the external solution at the desired pH (e.g., 7.4).
Establish a whole-cell patch-clamp configuration.
Apply a voltage protocol to elicit Kir2.1 currents. A voltage ramp from -100 mV to +100 mV is commonly used[2].
Record a stable baseline current.
Prepare working concentrations of ML133 by diluting the stock solution into the external buffer of the corresponding pH.
Apply different concentrations of ML133 to the cell and record the current inhibition at steady state.
Wash out the compound with the control external solution to observe the reversal of inhibition.
Repeat the procedure for each desired pH.
Data Analysis:
Measure the current amplitude at a negative potential (e.g., -100 mV) before and after compound application.
Calculate the percentage of inhibition for each concentration.
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
Visualizations
Caption: Signaling pathway showing ML133 hydrochloride blocking the Kir2.1 channel.
Caption: Experimental workflow for determining the pH-dependent efficacy of ML133.
Caption: Troubleshooting decision tree for ML133 hydrochloride experiments.
High plasma protein binding of ML133 hydrochloride in vivo
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing ML133 hydrochloride, with a specific focus on its high plasma protein binding characteristics. Freque...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing ML133 hydrochloride, with a specific focus on its high plasma protein binding characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the extent of plasma protein binding of ML133 hydrochloride?
A1: In vitro studies have demonstrated that ML133 hydrochloride is highly bound to plasma proteins. The binding is greater than 99% in both human and rat plasma.[1] This high affinity for plasma proteins is a critical factor to consider when designing and interpreting experiments.
Q2: Has the in vivo plasma protein binding of ML133 hydrochloride been determined?
A2: Currently, there is no published data on the in vivo plasma protein binding or pharmacokinetics of ML133 hydrochloride.[1][2] Its high in vitro protein binding and high intrinsic clearance in both human and rat suggest that its utility may be limited to in vitro applications.[1]
Q3: What are the implications of high plasma protein binding for in vivo studies?
A3: High plasma protein binding significantly restricts the free fraction of a drug in circulation. According to the "free drug hypothesis," only the unbound drug is able to cross biological membranes to reach its target site and exert a pharmacological effect.[3] Consequently, a compound with very high protein binding may have limited in vivo efficacy, as a smaller amount of the drug is available to interact with its target.
Q4: Why might it be challenging to obtain in vivo data for a compound like ML133?
A4: Compounds with high plasma protein binding and high intrinsic clearance are often rapidly metabolized and eliminated from the body. This can lead to very low and transient systemic exposure of the free drug, making it difficult to detect and quantify in vivo. These characteristics can limit a compound's suitability for in vivo studies.
Q5: How can in vitro plasma protein binding data be used effectively?
A5: In vitro plasma protein binding is a crucial parameter in early drug discovery and development.[3][4] It helps in the selection and optimization of drug candidates, aids in the design of in vivo studies by predicting the unbound fraction, and is essential for developing pharmacokinetic-pharmacodynamic (PK-PD) relationships.[4][5]
Troubleshooting Guide for In Vitro Plasma Protein Binding Assays
This guide addresses common issues encountered when determining the plasma protein binding of highly bound compounds like ML133.
Issue 1: Low recovery of the compound.
Possible Cause: Non-specific binding of the compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, collection plates). This is a common issue for hydrophobic and highly protein-bound compounds.
Troubleshooting Steps:
Device Selection: Choose devices made of low-binding materials. Some devices are specifically designed to minimize non-specific binding.
Pre-treatment: Pre-saturate the device by incubating it with a solution of the compound before the experiment.
Mass Balance: Account for the compound lost to non-specific binding by measuring the concentration in all compartments and on the device surfaces if possible.[4]
Alternative Techniques: If non-specific binding is greater than 5% with ultrafiltration, consider using equilibrium dialysis, which can be less prone to this issue for some compounds.[6]
Issue 2: Variability in results between experiments.
Possible Cause: Inconsistent experimental conditions. Plasma protein binding can be sensitive to pH, temperature, and the concentration of both the compound and plasma proteins.
Troubleshooting Steps:
pH Control: Ensure the pH of the plasma and buffer solutions is consistently maintained at physiological pH (typically 7.4), as pH can affect the ionization state of the compound and protein conformation.[7]
Temperature Control: Maintain a constant temperature of 37°C during incubation to mimic physiological conditions.[3][8]
Plasma Quality: Use high-quality, pooled plasma and handle it carefully to avoid protein degradation. Ensure consistent protein concentrations across experiments.
Issue 3: Difficulty in quantifying the unbound compound.
Possible Cause: The concentration of the free compound is below the limit of quantification (LOQ) of the analytical method due to high protein binding.
Troubleshooting Steps:
Increase Initial Concentration: Use a higher initial concentration of the compound in the plasma, ensuring it remains within its solubility limits.
Sensitive Analytical Method: Employ a highly sensitive analytical method, such as LC-MS/MS, which is the standard for these assays.[3]
Optimize Sample Preparation: Minimize sample dilution during the extraction and analysis process to keep the concentration of the unbound drug detectable.
Experimental Protocols
Equilibrium Dialysis for Plasma Protein Binding
Equilibrium dialysis is considered a robust method for determining the binding of a compound to plasma proteins.[6]
Methodology:
Preparation: A dialysis chamber is separated into two compartments by a semi-permeable membrane that allows the passage of small molecules but retains proteins.
Loading: One compartment is filled with plasma containing the test compound (e.g., ML133), and the other compartment is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.
Equilibration: The chamber is incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[3][8]
Sampling: After incubation, samples are taken from both the plasma and buffer compartments.
Analysis: The concentration of the compound in both samples is determined using a suitable analytical method like LC-MS/MS.
Calculation: The percentage of bound drug is calculated using the concentrations from the plasma (C_plasma) and buffer (C_buffer) compartments.
Technical Support Center: CYP450 Inhibition by ML133 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cytochrome P450 (...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cytochrome P450 (CYP450) inhibition profile of ML133 hydrochloride.
Summary of Quantitative Data
ML133 hydrochloride has been evaluated for its inhibitory activity against a panel of human CYP450 isoforms. The compound exhibits differential inhibition, with potent activity against CYP2D6, moderate activity against CYP1A2, and weak to no activity against CYP3A4 and CYP2C9.[1][2] A summary of the half-maximal inhibitory concentrations (IC50) is presented below.
CYP450 Isoform
IC50 (µM)
Inhibition Potency
CYP2D6
0.13
Potent
CYP1A2
3.3
Moderate
CYP3A4
>30
Weak / None
CYP2C9
>30
Weak / None
Experimental Protocols
While the precise, detailed protocol used to generate the above data for ML133 hydrochloride is not publicly available, a representative protocol for a common in vitro fluorescence-based CYP450 inhibition assay is provided below. This type of high-throughput screening assay is frequently used in drug discovery to assess potential drug-drug interactions.[3][4]
Objective: To determine the IC50 of ML133 hydrochloride against various CYP450 isoforms using a fluorogenic probe substrate.
Materials:
ML133 hydrochloride
Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C9)
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
Isoform-specific fluorogenic probe substrates
Potassium phosphate buffer (pH 7.4)
96-well black microplates
Fluorescence plate reader
Positive control inhibitors for each isoform
General Assay Procedure:
Compound Preparation: Prepare a stock solution of ML133 hydrochloride in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to generate a range of test concentrations.
Reaction Mixture Preparation: In each well of a 96-well plate, combine the potassium phosphate buffer, the specific recombinant CYP450 enzyme, and the NADPH regenerating system.
Inhibitor Addition: Add the various concentrations of ML133 hydrochloride or the positive control inhibitor to the appropriate wells. Include a vehicle control (solvent only).
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
Initiation of Reaction: Initiate the enzymatic reaction by adding the isoform-specific fluorogenic substrate to all wells.
Incubation: Incubate the plate at 37°C for a specific duration, during which the CYP450 enzyme metabolizes the substrate into a fluorescent product.
Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
Data Analysis: Calculate the percent inhibition for each concentration of ML133 hydrochloride relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Troubleshooting Guides & FAQs
This section addresses common issues that may be encountered during CYP450 inhibition experiments with compounds like ML133 hydrochloride.
Frequently Asked Questions (FAQs):
Q1: My IC50 value for CYP2D6 is significantly different from the published data. What could be the reason?
A1: Discrepancies can arise from several factors. Ensure your experimental conditions, including enzyme and substrate concentrations, incubation times, and the specific source of recombinant enzymes, are comparable to standard protocols. The choice of substrate can also influence the results. Additionally, the stability and purity of your ML133 hydrochloride stock should be verified.
Q2: I am observing high background fluorescence in my assay. How can I troubleshoot this?
A2: High background can be due to the intrinsic fluorescence of ML133 hydrochloride or its solvent. It is recommended to run a control plate with the compound and all assay components except the fluorogenic substrate to quantify any interference.[3] If the compound itself is fluorescent, an alternative detection method, such as LC-MS/MS, may be necessary.[3]
Q3: ML133 hydrochloride has limited solubility in my aqueous assay buffer. How can I address this?
A3: Poor aqueous solubility is a common issue that can lead to an underestimation of inhibitory potency.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all wells. You may need to optimize the buffer composition or consider using a different formulation of the compound if solubility issues persist.
Q4: Why is ML133 a potent inhibitor of CYP2D6 but not other CYP isoforms?
A4: The selectivity of inhibition is determined by the specific molecular interactions between the inhibitor and the active site of the enzyme. The structure of ML133 hydrochloride likely allows it to bind with high affinity to the active site of CYP2D6, while its interaction with the active sites of CYP3A4 and CYP2C9 is much weaker.
Q5: What is the clinical relevance of potent CYP2D6 inhibition?
A5: CYP2D6 is responsible for the metabolism of numerous clinically used drugs. Potent inhibition of this enzyme can lead to drug-drug interactions, where the co-administration of an inhibitor like ML133 could increase the plasma concentrations of other drugs metabolized by CYP2D6, potentially leading to adverse effects.
Visualizations
Caption: Experimental workflow for a CYP450 inhibition assay.
Caption: Troubleshooting logic for unexpected CYP450 inhibition results.
Technical Support Center: Improving the In Vivo Stability of ML133 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML133 hydrochloride. The focus is on anti...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML133 hydrochloride. The focus is on anticipating and addressing the challenges related to its in vivo stability, based on its known in vitro properties.
Troubleshooting Guide: Anticipating and Overcoming Poor In Vivo Stability
Users of ML133 hydrochloride should be aware that while it is a potent and selective Kir2.1 inhibitor for in vitro use, its utility in living organisms is expected to be limited by significant metabolic instability.[1] Published in vitro data indicates that ML133 exhibits high intrinsic clearance and is highly protein-bound in both human and rat plasma, suggesting a short in vivo half-life.[1] One report also notes its instability in solution, advising the use of freshly prepared stocks.[2]
This guide addresses the primary challenge a researcher will face: rapid clearance and poor exposure in animal models.
Question: My in vivo experiment with ML133 hydrochloride failed to show efficacy, even at high doses. What is the likely cause?
Answer: The most probable cause is that ML133 hydrochloride is being cleared from the systemic circulation too rapidly to maintain a therapeutic concentration at the target site. Its high intrinsic clearance suggests it is quickly metabolized, likely by the liver.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ML133 in vivo efficacy failure.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Metabolism
Q1: What are the known pharmacokinetic properties of ML133?A1: Specific in vivo pharmacokinetic data for ML133 has not been published.[3][4] However, in vitro drug metabolism and pharmacokinetics (DMPK) studies have revealed properties that are predictive of poor in vivo stability:
High Intrinsic Clearance: The compound is rapidly metabolized by liver enzymes in both human and rat models.[1]
High Plasma Protein Binding: ML133 is over 99% protein-bound in human and rat plasma.[1] This means only a very small fraction of the drug is free to exert its biological effect.
CYP450 Inhibition: It is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 (IC₅₀ = 0.13 μM) and a moderate inhibitor of CYP1A2 (IC₅₀ = 3.3 μM).[1]
Q2: What metabolic pathways are likely responsible for the rapid clearance of ML133?A2: While not empirically confirmed for ML133, compounds with its chemical features (secondary amine, methoxybenzyl and naphthyl groups) are susceptible to several metabolic reactions:
Phase I Metabolism: N-dealkylation, O-demethylation, and aromatic hydroxylation by cytochrome P450 enzymes.
Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites, which facilitates rapid excretion.
Caption: Predicted metabolic pathway for ML133 leading to rapid clearance.
Formulation & Drug Delivery Strategies
Q3: How can I formulate ML133 hydrochloride to increase its stability and half-life in vivo?A3: Formulation strategies can protect the molecule from first-pass metabolism and slow its release into the bloodstream, thereby extending its half-life.[5] The choice depends on the desired route of administration and experimental timeline.
Q4: What are the most promising formulation strategies for preclinical studies?A4: For early-stage preclinical research, the goal is to achieve sufficient exposure to test a biological hypothesis. The following strategies are recommended:
Subcutaneous (SC) Depot: Formulating ML133 in a non-aqueous vehicle like sunflower oil or sesame oil can create a depot at the injection site from which the drug slowly leaches into circulation.[5] This avoids first-pass metabolism and can significantly prolong exposure.[5]
Intravenous (IV) Infusion: Using an infusion pump to deliver the drug intravenously over a prolonged period can maintain a steady-state concentration, bypassing issues of rapid clearance.[5] This is useful for confirming target engagement when half-life is extremely short.
Lipid-Based Oral Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and enhance lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[6]
Encapsulation: Creating a protective barrier around the API using microencapsulation can shield it from environmental factors and control its release.[7][8][9]
Data Summary: Comparison of Formulation Strategies
Requires careful selection of oils, surfactants, and co-solvents.
Microencapsulation
Oral, Injectable
Provides a protective barrier, allows for targeted release[7][8][9]
Manufacturing process can be complex.
Experimental Protocols
Protocol: Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure to determine the fundamental PK parameters of ML133 hydrochloride, such as its half-life (t½) and clearance (CL).
Objective: To quantify the concentration of ML133 in plasma over time following a single administration.
Materials:
ML133 hydrochloride
Appropriate dosing vehicle (e.g., saline for IV, corn oil for PO/SC)
Animal Acclimatization: Allow mice to acclimate to housing conditions for at least one week prior to the study.[6]
Dosing Group Preparation:
Intravenous (IV) Group (n=3): Formulate ML133 in a sterile, aqueous vehicle (e.g., saline) at a concentration suitable for a low-volume tail vein injection (e.g., 1-2 mg/kg).
Oral (PO) or Subcutaneous (SC) Group (n=3): Formulate ML133 in an appropriate vehicle (e.g., 0.5% methylcellulose for PO, sesame oil for SC) for a dose of 5-10 mg/kg.
Administration: Administer a single dose to each mouse according to its assigned group.
Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each mouse at designated time points. A typical schedule for a compound with expected rapid clearance would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6] Use a consistent collection site (e.g., tail vein or submandibular).
Plasma Preparation: Immediately place blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[6]
Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6]
Bioanalysis: Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of ML133 in the plasma samples.
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curve and calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and Area Under the Curve (AUC).[6]
Caption: Experimental workflow for a pilot in vivo pharmacokinetic study.
Troubleshooting ML133 hydrochloride in automated patch clamp
Welcome to the Technical Support Center for ML133 Hydrochloride in Automated Patch Clamp Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for ML133 Hydrochloride in Automated Patch Clamp Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing ML133 hydrochloride for Kir2.x channel research on automated patch clamp platforms.
Frequently Asked Questions (FAQs)
General Information
Q1: What is ML133 hydrochloride and what is its primary mechanism of action?
ML133 hydrochloride is a selective small molecule inhibitor of the Kir2 family of inwardly rectifying potassium channels.[1][2] Its primary mechanism of action is believed to be pore blockage of the Kir2.1 channel, thereby inhibiting the flow of potassium ions.[3] The potency of ML133 is notably pH-dependent, with greater inhibition observed at a more alkaline pH.[1][2][4][5]
Q2: Which specific Kir channels are targeted by ML133?
ML133 is a selective blocker for the Kir2.x family of channels, including Kir2.1, Kir2.2, Kir2.3, and Kir2.6.[3] It shows significantly less activity against Kir4.1 and Kir7.1 and is largely inactive against Kir1.1 (ROMK).[2][3][4] This selectivity makes it a valuable tool for isolating and studying the function of Kir2.x channels.
Solubility and Preparation
Q3: How should I prepare stock solutions of ML133 hydrochloride?
ML133 hydrochloride is soluble in DMSO up to 100 mM and in saline at concentrations greater than 10 mg/mL.[4][6] It is insoluble in water.[5] For automated patch clamp experiments, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO.[5] This stock solution should then be diluted to the final working concentration in the extracellular buffer. Ensure the final DMSO concentration in the experimental solution is low (e.g., <0.1%) to avoid solvent effects on the cells and ion channels.
Q4: How should I store ML133 hydrochloride stock solutions?
To maintain the stability of ML133 hydrochloride, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[2][5] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][5]
Troubleshooting Guide
Common Experimental Problems
Q1: I am not observing any, or only very weak, inhibition of Kir2.1 currents with ML133.
This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
Verify Compound Potency and pH: The inhibitory activity of ML133 is highly dependent on the pH of the extracellular solution.[1][4] Its potency increases significantly at a more alkaline pH. For instance, the IC50 for Kir2.1 block is approximately 1.8 µM at pH 7.4, but drops to around 0.29 µM at pH 8.5.[1][2][4][5] Confirm the pH of your recording solution and consider increasing it to 8.5 to enhance the blocking effect.
Check Solution Preparation: Ensure that your ML133 stock solution was prepared correctly and that the compound has not precipitated out of solution upon dilution into the aqueous extracellular buffer. Visually inspect the final solution for any signs of precipitation.
Assess Cell Health and Channel Expression: Verify that the cells are healthy and are expressing the target Kir2.1 channels at a sufficient level. Poor cell health or low channel expression can lead to small currents that make it difficult to resolve a clear inhibitory effect.
Consider the Voltage Protocol: The blocking action of ML133 may be voltage-dependent. Ensure your voltage protocol is appropriate for measuring Kir2.x currents, typically involving hyperpolarizing steps from a holding potential.[4]
Q2: The inhibitory effect of ML133 is inconsistent between experiments or even within the same experiment.
Inconsistent results can be frustrating. Here are some potential causes and solutions:
pH Fluctuation: As mentioned, the potency of ML133 is highly sensitive to pH.[1][4] Small fluctuations in the pH of your buffers can lead to significant variability in the observed inhibition. Ensure your buffers are freshly prepared and that the pH is stable throughout the experiment.
Compound Adsorption: Small molecules can sometimes adsorb to the tubing of automated patch clamp systems. This can lead to a lower effective concentration of the compound reaching the cells. Consider priming the system with the ML133 solution before starting the recordings.
Inconsistent Seal Quality: In automated patch clamp systems, especially those using ensemble recordings, the quality of the seal resistance can vary.[7] Poor seal quality can lead to leaky recordings and make it difficult to accurately measure the effect of the compound.
Current Rundown: The gradual decrease in current amplitude over time, known as rundown, can be mistaken for a compound effect.[8] It is crucial to establish a stable baseline recording before applying ML133 to accurately assess its inhibitory effect.
Q3: The onset of the ML133 block is very slow.
A slow onset of inhibition has been observed with ML133.[9] This could be due to the kinetics of the drug binding to the channel. To address this:
Increase Incubation Time: Ensure that the compound is perfused for a sufficient duration to allow the block to reach a steady state. Monitor the current in real-time to determine when the inhibitory effect has plateaued.
Optimize Flow Rate: The flow rate of the perfusion system can influence how quickly the compound reaches the cells. Ensure your system's flow rate is optimized for rapid solution exchange.
Quantitative Data Summary
Table 1: IC50 Values of ML133 for Various Kir Channels
Protocol 1: Automated Whole-Cell Patch Clamp Recording of Kir2.1 Currents
This protocol provides a general framework for assessing the inhibitory effect of ML133 on Kir2.1 channels using an automated patch clamp system.
Cell Preparation:
Use a cell line stably expressing the human Kir2.1 channel (e.g., HEK293 or CHO cells).
Culture the cells to 70-80% confluency.
On the day of the experiment, detach the cells using a gentle non-enzymatic dissociation solution to ensure cell viability.
Resuspend the cells in the appropriate extracellular solution at the concentration recommended by the automated patch clamp system manufacturer.
Solution Preparation:
Extracellular Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 or 8.5 with KOH.
Intracellular Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 2 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.
ML133 Hydrochloride Solution: Prepare a 10 mM stock solution in DMSO. Dilute the stock solution in the extracellular buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
Automated Patch Clamp Procedure:
Prime the system's fluidics with the extracellular and intracellular solutions.
Load the cell suspension and compound plate into the instrument.
Initiate the automated patch clamp run, which typically involves cell capture, seal formation, and whole-cell establishment.
Apply a voltage protocol suitable for Kir2.1 currents. A common protocol involves holding the cell at -20 mV and applying a series of 500 ms voltage steps from -120 mV to +40 mV in 10 mV increments.[9]
Establish a stable baseline current for at least 3 minutes by perfusing with the vehicle (extracellular solution with the same final DMSO concentration).
Perfuse with increasing concentrations of ML133 hydrochloride, allowing sufficient time for the block to reach a steady state at each concentration.
Perform a final washout step with the vehicle solution to assess the reversibility of the block.
Data Analysis:
Measure the current amplitude at a specific hyperpolarizing voltage step (e.g., -110 mV) at the end of each compound application.
Normalize the current amplitude at each ML133 concentration to the baseline current.
Plot the normalized current as a function of the ML133 concentration and fit the data with a Hill equation to determine the IC50 value.
Visualizations
Caption: Mechanism of ML133 blocking the Kir2.1 channel pore.
Caption: Troubleshooting workflow for ML133 experiments.
Caption: Logical relationships between problems, causes, and solutions.
A Comparative Guide to Kir2.1 Inhibitors: ML133 Hydrochloride vs. Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of the inward-rectifier potassium channel Kir2.1 is crucial for investigating its physiological roles and its potential as a thera...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selective inhibition of the inward-rectifier potassium channel Kir2.1 is crucial for investigating its physiological roles and its potential as a therapeutic target. This guide provides an objective comparison of ML133 hydrochloride, a widely used Kir2.1 inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.
The Kir2.1 channel, encoded by the KCNJ2 gene, plays a significant role in setting the resting membrane potential in various excitable cells, including cardiomyocytes and neurons.[1] Dysregulation of Kir2.1 function has been implicated in several channelopathies, such as Andersen-Tawil syndrome, making it an important target for pharmacological modulation.[2] ML133 hydrochloride has emerged as a potent and selective small-molecule inhibitor of the Kir2.x family of channels.[3][4] This guide will compare its performance against other compounds known to inhibit Kir2.1.
Quantitative Comparison of Kir2.1 Inhibitors
The following table summarizes the potency and selectivity of ML133 hydrochloride in comparison to other Kir2.1 inhibitors. The data is compiled from various electrophysiological and screening assays.
The inhibitory activity of these compounds is typically assessed using electrophysiological techniques, such as patch-clamp, or through high-throughput screening methods like the thallium flux assay.
Kir2.1 Inhibition Signaling Pathway
The following diagram illustrates the general mechanism of Kir2.1 channel inhibition. Small molecule inhibitors can block the ion channel pore, preventing the influx of potassium ions and leading to membrane depolarization.
Caption: General mechanism of Kir2.1 channel inhibition.
Experimental Workflow: Thallium Flux Assay
High-throughput screening for Kir2.1 inhibitors often employs a thallium (Tl+) flux assay. Tl+ can pass through potassium channels and its influx can be measured using a Tl+-sensitive fluorescent dye.
Caption: Workflow for a thallium flux-based inhibitor screen.
Experimental Workflow: Whole-Cell Patch Clamp
The gold standard for characterizing ion channel modulators is the whole-cell patch-clamp technique, which allows for direct measurement of the ionic currents flowing through the channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Experimental Protocols
Thallium Flux Assay Protocol
This protocol is based on the methods used for the high-throughput screening that identified ML133.[2]
Cell Plating: HEK293 cells stably expressing the Kir2.1 channel are plated into 384-well microplates.
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
Compound Addition: Test compounds, including a dilution series of the inhibitor, are added to the wells and incubated.
Thallium Addition: A stimulus buffer containing thallium sulfate is added to the wells.
Fluorescence Measurement: The fluorescence intensity is measured kinetically using a plate reader. A decrease in fluorescence in the presence of a compound indicates inhibition of Tl+ influx through the Kir2.1 channels.
Data Analysis: The data is analyzed to determine the concentration-response relationship and calculate the IC50 value for each compound.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This protocol is a standard method for the detailed characterization of ion channel inhibitors.[1]
Cell Preparation: Cells expressing Kir2.1 channels are grown on coverslips.
Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.
Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.
Current Recording: The membrane potential is held at a specific voltage, and voltage steps or ramps are applied to elicit Kir2.1 currents. The resulting currents are recorded using an amplifier and data acquisition software.
Compound Application: The test compound is applied to the cell via the perfusion system.
Data Analysis: The inhibition of the Kir2.1 current by the compound is measured, and concentration-response curves are generated to determine the IC50 value.
Conclusion
ML133 hydrochloride remains a valuable and selective tool for the in vitro study of Kir2.1 channels, particularly due to its well-characterized selectivity profile against other Kir family members. However, for researchers seeking improved potency at physiological pH and better in vivo characteristics, newer compounds like VU6080824 represent a significant advancement. Older, non-selective inhibitors such as chloroquine and tamoxifen, while capable of inhibiting Kir2.1, should be used with caution due to their extensive off-target effects. The choice of inhibitor will ultimately depend on the specific experimental context, with careful consideration of the required potency, selectivity, and intended application.
A Comparative Guide to Kir2.1 Channel Blockers: ML133 Hydrochloride and the Search for Alternatives
For researchers, scientists, and drug development professionals, the selective modulation of ion channels is a critical aspect of experimental design and therapeutic discovery. The inwardly rectifying potassium channel K...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selective modulation of ion channels is a critical aspect of experimental design and therapeutic discovery. The inwardly rectifying potassium channel Kir2.1, a key regulator of cellular excitability, has been a target of significant interest. This guide provides a detailed comparison of ML133 hydrochloride, a known Kir2.1 inhibitor, and addresses the current landscape of alternative blockers, with a focus on VU937.
Introduction to Kir2.1 and its Blockade
Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and skeletal muscle.[1] The Kir2.1 channel, encoded by the KCNJ2 gene, is a classical inward rectifier that is constitutively active and contributes significantly to the terminal phase of the cardiac action potential and the stabilization of the resting membrane potential in neurons. Dysfunctional Kir2.1 channels have been implicated in several pathologies, including Andersen-Tawil Syndrome, making them an important therapeutic target.[1]
The development of potent and selective Kir2.1 blockers is essential for both basic research and clinical applications. Such compounds allow for the dissection of Kir2.1's physiological roles and offer potential therapeutic avenues for related diseases. This guide focuses on ML133 hydrochloride, a well-characterized Kir2.1 inhibitor, and explores the available information on VU937 as a potential alternative.
ML133 Hydrochloride: A Potent Kir2.1 Blocker
ML133 hydrochloride is a small molecule inhibitor that has been extensively studied for its effects on the Kir2 family of channels.[2][3] It emerged from a high-throughput screening campaign and has since become a valuable tool for investigating Kir2.1 function.[2][3]
Potency and Selectivity
The inhibitory activity of ML133 is pH-dependent, with increased potency at more alkaline pH.[2] This is attributed to the presence of a protonatable nitrogen in its structure.[3] The IC50 values for ML133 against various Kir channels are summarized in the table below.
As the data indicates, ML133 is a potent inhibitor of the Kir2.x subfamily but shows significantly less activity against other Kir channels like Kir1.1, Kir4.1, and Kir7.1, making it a selective tool for studying the Kir2 family.[2]
The Search for Alternatives: The Case of VU937
While ML133 is a valuable research tool, the scientific community is continuously searching for novel modulators with different properties, such as improved selectivity or different mechanisms of action. VU937 has been identified in the literature as a modulator of Kir channels; however, a thorough search of available scientific literature reveals a significant lack of data regarding its specific effects on the Kir2.1 channel. There are no published studies directly comparing the potency or selectivity of VU937 and ML133 for Kir2.1 block. Therefore, a direct, data-driven comparison is not possible at this time.
Experimental Protocols for Assessing Kir2.1 Block
The following is a detailed methodology for characterizing the inhibitory effects of compounds like ML133 on Kir2.1 channels using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human Kir2.1 channel are commonly used.[4]
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to ensure the continued expression of the Kir2.1 channel. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Electrophysiology
Solutions:
External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to the desired value (e.g., 7.4 or 8.5) with KOH.
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.
Recording:
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
Voltage Protocol:
To measure Kir2.1 currents, a voltage ramp protocol is typically used. For example, the membrane potential is held at a holding potential of -80 mV and then ramped from -120 mV to +60 mV over a period of 500 ms.[5] This allows for the measurement of both inward and outward currents.
Drug Application:
The test compound (e.g., ML133 hydrochloride) is dissolved in the external solution at various concentrations.
The compound is applied to the cell via a perfusion system, and the current is allowed to reach a steady-state block before recording.
Experimental workflow for assessing Kir2.1 channel blockers.
Signaling Pathways Involving Kir2.1
The activity of Kir2.1 channels can be modulated by various signaling pathways, which in turn can be affected by channel blockers. Understanding these pathways is crucial for predicting the broader cellular effects of compounds like ML133. One such pathway involves Protein Kinase A (PKA) and Protein Kinase C (PKC).[6]
Activation of certain G-protein coupled receptors (GPCRs) can lead to the activation of PKA and PKC.[6] These kinases can then phosphorylate Kir2.1 or associated proteins, leading to a change in channel activity. For instance, some studies suggest that PKA-mediated phosphorylation can enhance Kir2.1 currents.[7] Blockade of Kir2.1 by a compound like ML133 would antagonize the effects of this signaling cascade on membrane potential.
Simplified signaling pathway showing potential modulation of Kir2.1 by PKA/PKC and its inhibition by ML133.
Conclusion
ML133 hydrochloride stands as a well-documented, selective inhibitor of the Kir2 family of potassium channels, with potent activity against Kir2.1. Its pH-dependent nature and selectivity profile make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of these channels. The provided experimental protocols offer a robust framework for the characterization of Kir2.1 blockers.
The current scientific literature, however, lacks the necessary data to perform a direct comparison between ML133 and VU937 for Kir2.1 inhibition. This highlights a gap in the pharmacological landscape of Kir2.1 modulators and underscores the need for further research to identify and characterize new chemical entities. Such efforts will be crucial for advancing our understanding of Kir2.1 channel biology and for the development of novel therapeutics targeting this important ion channel.
A Comparative Guide to Kir Channel Blockers: ML133 Hydrochloride vs. Tertiapin-Q
For researchers, scientists, and drug development professionals, the selection of a potent and selective Kir channel blocker is paramount for elucidating the physiological roles of these channels and for the development...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the selection of a potent and selective Kir channel blocker is paramount for elucidating the physiological roles of these channels and for the development of novel therapeutics. This guide provides a detailed comparison of two widely used Kir channel inhibitors, the small molecule ML133 hydrochloride and the peptide-based tertiapin-Q, focusing on their selectivity profiles, mechanisms of action, and the experimental methodologies used for their characterization.
At a Glance: Key Differences
Feature
ML133 Hydrochloride
Tertiapin-Q
Molecular Type
Small molecule
Peptide (synthetic derivative of bee venom toxin)
Primary Targets
Kir2.x channels
Kir1.1 (ROMK) and Kir3.x (GIRK) channels
Potency
Micromolar to nanomolar range (pH-dependent)
Nanomolar range
Selectivity
Selective for Kir2.x family over other Kir channels
High affinity for Kir1.1 and Kir3.1/3.4, but also blocks BK channels
Mode of Action
State-dependent pore blocker
Pore blocker
In-Depth Selectivity Profiles
The differential selectivity of ML133 hydrochloride and tertiapin-Q is a critical factor in their application. ML133 is a valuable tool for studying the Kir2.x channel family, while tertiapin-Q is more suited for investigating Kir1.1 and Kir3.x channels.
ML133 Hydrochloride: A Selective Kir2.x Blocker
ML133 hydrochloride has been identified as a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][2][3] Its potency is notably pH-dependent, with higher efficacy observed at more alkaline pH.[1][2][3][4]
Table 1: Inhibitory Activity of ML133 Hydrochloride against various Kir channels.
Kir Channel Subtype
IC50 (at pH 7.4)
Reference
mKir2.1
1.8 µM
hKir2.2
2.9 µM
hKir2.3
4.0 µM
hKir2.6
2.8 µM
rKir1.1 (ROMK)
> 300 µM
rKir4.1
76 µM
hKir7.1
33 µM
Note: The IC50 for ML133 against Kir2.1 improves to 290 nM at pH 8.5.[1][2][4]
Tertiapin-Q: A High-Affinity Blocker of Kir1.1 and Kir3.x Channels
Tertiapin-Q, a stable derivative of the bee venom toxin tertiapin, is a high-affinity blocker of Kir1.1 (ROMK) and G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are composed of Kir3.x subunits.[5][6][7][8] It is important to note that tertiapin-Q also exhibits inhibitory activity against BK-type (large conductance Ca2+-activated K+) channels.[7][9][10]
Table 2: Inhibitory Activity of Tertiapin-Q against various Kir channels.
The characterization of ML133 hydrochloride and tertiapin-Q has been achieved through a combination of high-throughput screening and detailed electrophysiological techniques.
High-Throughput Screening for ML133 Discovery
The initial identification of ML133 as a Kir2.1 inhibitor was accomplished through a high-throughput screen of a large small-molecule library.[1][11]
Experimental Workflow for HTS:
Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the Kir2.1 channel was used.
Assay Principle: A thallium (Tl+) flux assay was employed as a surrogate for potassium ion movement.[11][12] The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluxOR) that increases in fluorescence upon Tl+ entry into the cells through open Kir channels.
Procedure:
Cells are plated in multi-well plates (e.g., 384-well).
Cells are loaded with the Tl+-sensitive fluorescent dye.
Test compounds (like ML133) are added to the wells.
A stimulus buffer containing Tl+ is added to initiate ion flux.
The change in fluorescence is measured over time using a kinetic imaging plate reader. A decrease in the fluorescence signal in the presence of a compound indicates inhibition of the Kir channel.
Counterscreens: To ensure selectivity, confirmed active compounds are tested against parental HEK293 cells lacking the Kir channel of interest and against other ion channels (e.g., hERG) to identify off-target effects.[11]
Electrophysiological Characterization
Following initial identification, the potency and selectivity of both ML133 and tertiapin-Q were further characterized using manual and automated patch-clamp electrophysiology, as well as two-electrode voltage-clamp (TEVC) techniques.
Manual Patch-Clamp Electrophysiology (for ML133):
Cell Preparation: HEK293 cells expressing the specific Kir channel subtype of interest are cultured on coverslips.
Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.
Voltage Protocol: A series of voltage steps are applied to the cell to elicit inward and outward currents through the Kir channels.
Drug Application: ML133 hydrochloride is applied to the cells via a perfusion system at various concentrations.
Data Analysis: The inhibitory effect of ML133 is quantified by measuring the reduction in the Kir channel current at a specific voltage. Dose-response curves are generated to determine the IC50 value.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for Tertiapin-Q):
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the Kir channel subunits of interest. The oocytes are then incubated to allow for channel expression in the plasma membrane.[13][14]
Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps are applied to evoke Kir channel currents.
Peptide Application: Tertiapin-Q is added to the external bath solution at varying concentrations.
Analysis: The extent of current block is measured, and the data are fitted to determine the Ki or Kd value for tertiapin-Q's interaction with the channel.
Visualizing Selectivity
The following diagrams illustrate the distinct selectivity profiles of ML133 hydrochloride and tertiapin-Q.
Caption: Comparative selectivity of ML133 and Tertiapin-Q.
Conclusion
ML133 hydrochloride and tertiapin-Q are both powerful tools for the study of inwardly rectifying potassium channels, but their distinct properties dictate their optimal applications. ML133 serves as a selective small-molecule probe for the Kir2.x channel family, with the caveat of its pH-dependent potency. In contrast, tertiapin-Q is a high-affinity peptide blocker for Kir1.1 and Kir3.x channels, though its cross-reactivity with BK channels must be considered in experimental design. A thorough understanding of their selectivity profiles and the methodologies used for their characterization is essential for the accurate interpretation of experimental results and for advancing our knowledge of Kir channel biology.
Comparative Selectivity Profile of ML133 Hydrochloride Against Inwardly Rectifying Potassium (Kir) Channels
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the selectivity profile of ML133 hydrochloride, a known inhibitor of the Kir2.x family of inwardly rectify...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of ML133 hydrochloride, a known inhibitor of the Kir2.x family of inwardly rectifying potassium channels. The data presented is compiled from robust experimental findings to assist researchers in evaluating its suitability for their studies.
Overview of ML133 Hydrochloride
ML133 hydrochloride is a small molecule inhibitor that has been identified as a potent blocker of the Kir2 family of inwardly rectifying potassium channels.[1][2] Its discovery has provided a valuable chemical tool for investigating the physiological and pathophysiological roles of these channels.[3] Understanding its selectivity against other Kir channel subtypes is crucial for the accurate interpretation of experimental results.
Quantitative Selectivity Profile
The inhibitory activity of ML133 hydrochloride has been quantified against a panel of Kir channel subtypes. The half-maximal inhibitory concentration (IC50) values, primarily determined at a physiological pH of 7.4, are summarized in the table below.
Note: The potency of ML133 against Kir2.1 is pH-dependent, with an IC50 of 290 nM at pH 8.5.[1][4][5][6]
Experimental Methodologies
The selectivity of ML133 hydrochloride is primarily determined through electrophysiological and ion flux assays.
Electrophysiology (Patch Clamp)
Whole-cell patch clamp recording is a gold-standard technique used to measure the ion flow through channels in the cell membrane.[7]
Cell Lines: HEK-293 cells stably expressing the specific Kir channel subtype of interest are commonly used.[1]
Protocol:
Cells are voltage-clamped at a holding potential (e.g., -75 mV).
Voltage steps or ramps are applied to elicit Kir channel currents. For instance, the membrane potential can be stepped to -120 mV to observe inward rectification and then ramped to assess current-voltage relationships.[8]
ML133 hydrochloride is applied to the bath solution at varying concentrations.
The inhibition of the Kir current is measured as a percentage of the baseline current.
Dose-response curves are generated to calculate the IC50 value.[1]
Thallium (Tl+) Flux Assay
This high-throughput screening method uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).[3][9]
Principle: Tl+ can pass through K+ channels and be detected by a Tl+-sensitive fluorescent dye inside the cells.[8]
Protocol:
HEK-293 cells expressing the target Kir channel are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).[3]
A baseline fluorescence is established.
ML133 hydrochloride at various concentrations is added to the cells.
A stimulus solution containing Tl+ is added to initiate ion flux through the Kir channels.
The change in fluorescence, indicating Tl+ influx, is measured over time.
The degree of inhibition by ML133 is used to determine the IC50 value.[3]
Selectivity Visualization
The following diagram illustrates the selectivity profile of ML133 hydrochloride against different Kir channel subfamilies.
Caption: Selectivity of ML133 hydrochloride for Kir channel subtypes.
Conclusion
ML133 hydrochloride is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. It demonstrates significantly lower potency against other Kir channel subtypes, particularly Kir1.1, Kir4.1, and Kir7.1, making it a valuable tool for distinguishing the functions of Kir2.x channels in various biological systems. Researchers should consider the specific Kir channel subtypes expressed in their model system and the concentrations of ML133 used to ensure targeted inhibition.
Navigating Kir2.1 Inhibition In Vivo: A Comparative Guide to ML133 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals investigating the role of the inward rectifier potassium channel Kir2.1 in physiological and pathological processes, the selection of a potent and selective...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the role of the inward rectifier potassium channel Kir2.1 in physiological and pathological processes, the selection of a potent and selective in vivo inhibitor is paramount. ML133 hydrochloride has emerged as a widely used tool compound, but the quest for improved pharmacological probes continues. This guide provides a comprehensive comparison of ML133 hydrochloride with its next-generation alternative, VU6080824, and discusses the limited landscape of other potential in vivo Kir2.1 inhibitors.
This guide will delve into the quantitative performance, experimental protocols, and underlying signaling pathways related to these compounds, offering a data-driven resource for informed decision-making in preclinical research.
Performance Comparison: ML133 Hydrochloride vs. VU6080824
The development of VU6080824, a next-generation analog of ML133, has addressed some of the limitations of the parent compound, offering improved potency and pharmacokinetic properties for in vivo applications.[1][2] The following tables summarize the key quantitative data for both inhibitors.
- No effect on Kir1.1 (>300 μM)[3][4][5][6] - Weak activity on Kir4.1 (76 μM) and Kir7.1 (33 μM)[3][4][5][6] - Little selectivity against other Kir2.x family members[3][4][5]
A Head-to-Head Battle for Kir2.1 Inhibition: A Comparative Guide to ML133 Hydrochloride and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of the inwardly rectifying potassium channel Kir2.1, the choice between small molecule inhibitors and genetic knockdown is a critical...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals investigating the role of the inwardly rectifying potassium channel Kir2.1, the choice between small molecule inhibitors and genetic knockdown is a critical experimental design decision. This guide provides a comprehensive cross-validation of the effects of ML133 hydrochloride, a selective Kir2.1 blocker, and siRNA-mediated knockdown of the KCNJ2 gene, which encodes the Kir2.1 protein.
This comparison guide synthesizes experimental data to objectively evaluate the performance of both methods, offering insights into their respective impacts on cellular function. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in experimental design.
At a Glance: ML133 vs. siRNA
Feature
ML133 Hydrochloride
siRNA Knockdown of KCNJ2
Mechanism of Action
Pharmacological blockade of the Kir2.1 channel pore
Post-transcriptional gene silencing, leading to reduced Kir2.1 protein expression
Target
Kir2.x family of potassium channels (Kir2.1, Kir2.2, Kir2.3, Kir2.6)[1][2]
Specifically targets KCNJ2 mRNA, leading to reduced Kir2.1 protein levels
Reversibility
Reversible upon washout
Transient, with protein levels recovering as the siRNA is degraded
Slower, requiring hours to days for mRNA and protein degradation
Specificity
Selective for the Kir2.x family over other Kir channels, but does not distinguish between Kir2.x subtypes[1][2]
Highly specific to the KCNJ2 gene, minimizing off-target effects on other channels
Off-Target Effects
Potential for off-target effects on other proteins or signaling pathways
Potential for off-target gene silencing and activation of innate immune responses
Quantitative Comparison of Effects
The following table summarizes the quantitative effects of ML133 hydrochloride and KCNJ2 siRNA on key cellular parameters as reported in the literature.
This protocol is a generalized procedure based on common practices in the cited literature. Optimization for specific cell types and experimental goals is recommended.
Preparation of ML133 Stock Solution:
Dissolve ML133 hydrochloride in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Seeding:
Seed cells in appropriate culture vessels (e.g., plates, flasks, or coverslips) at a density that will ensure they are in the desired growth phase (typically sub-confluent) at the time of treatment.
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
Treatment:
On the day of the experiment, dilute the ML133 stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Remove the existing medium from the cells and replace it with the medium containing ML133.
For control wells, add medium with the same final concentration of the vehicle (e.g., DMSO).
Incubation:
Incubate the cells with ML133 for the desired duration. The incubation time will vary depending on the experiment (e.g., minutes for acute electrophysiological recordings, or hours to days for proliferation or migration assays).
Downstream Analysis:
Following incubation, proceed with the planned functional assays, such as electrophysiology, proliferation assays (e.g., BrdU or CyQUANT), or migration assays (e.g., wound healing or transwell).
siRNA Knockdown Protocol for Primary Microglia
This protocol is a generalized procedure for siRNA-mediated knockdown of KCNJ2 in primary microglia.
siRNA Preparation:
Obtain validated siRNA sequences targeting the KCNJ2 gene (or the murine equivalent, Kcnj2). A non-targeting scrambled siRNA should be used as a negative control.
Reconstitute the lyophilized siRNA in RNase-free water to a stock concentration of 20-100 µM.
Microglia Isolation and Seeding:
Isolate primary microglia from neonatal rodent brains using established protocols[6][7][8][9][10][11].
Seed the isolated microglia into appropriate culture plates and allow them to settle and recover for at least 24 hours.
Transfection:
On the day of transfection, prepare the siRNA-lipid complexes. In separate tubes, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation[12].
Add the siRNA-lipid complexes to the microglia in a drop-wise manner.
Incubate the cells with the transfection complexes for the recommended time (typically 4-6 hours) before replacing the medium with complete culture medium.
Incubation for Knockdown:
Incubate the cells for 48-72 hours post-transfection to allow for the degradation of the target mRNA and protein.
Validation of Knockdown:
After the incubation period, harvest a subset of the cells to validate the knockdown efficiency.
Assess KCNJ2 mRNA levels using quantitative real-time PCR (qPCR) and Kir2.1 protein levels using Western blotting.
Functional Assays:
Once knockdown is confirmed, the remaining cells can be used for functional assays as described for the ML133 treatment.
A Comparative Guide: ML133 Hydrochloride vs. Tamoxifen for Kir2.1 Inhibition
For Immediate Release This guide provides a detailed comparison of the efficacy and mechanisms of action of two known inhibitors of the inwardly rectifying potassium channel Kir2.1: ML133 hydrochloride and tamoxifen. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanisms of action of two known inhibitors of the inwardly rectifying potassium channel Kir2.1: ML133 hydrochloride and tamoxifen. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles of these compounds.
Quantitative Efficacy at a Glance
The following table summarizes the key quantitative data for ML133 hydrochloride and tamoxifen concerning their inhibitory effects on Kir2.1 channels.
The inhibitory actions of ML133 hydrochloride and tamoxifen on Kir2.1 channels are mediated by distinct molecular mechanisms.
ML133 hydrochloride acts as a direct pore blocker.[1][8] Structure-activity relationship studies have identified specific amino acid residues, D172 and I176, within the M2 segment of the Kir2.1 channel as critical determinants for the potency of ML133-mediated inhibition.[1] This suggests a direct interaction of the compound with the ion conduction pathway.
Tamoxifen , on the other hand, inhibits Kir2.x channels indirectly.[5][7] Its mechanism involves interfering with the essential interaction between the channel and the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[5][7] PIP2 is a crucial activator of Kir2 channels, and by disrupting this interaction, tamoxifen leads to a reduction in channel activity. This is supported by findings that enhancing the channel's interaction with PIP2 reduces the inhibitory effect of tamoxifen.[5]
Experimental Methodologies
The characterization of both compounds has been primarily achieved through electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique was instrumental in determining the IC50 values and characterizing the inhibitory effects of both ML133 hydrochloride and tamoxifen on Kir2.1 channels expressed in heterologous systems like Human Embryonic Kidney (HEK-293) cells.[1][5]
Cell Culture and Transfection: HEK-293 cells are cultured and transiently or stably transfected with the gene encoding the Kir2.1 channel (KCNJ2).
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of the total current across the cell membrane.
Voltage Protocols: To study the inwardly rectifying nature of Kir2.1 channels, voltage ramps or step protocols are applied. For instance, a common protocol involves holding the cell at a specific potential (e.g., -80 mV) and then applying voltage ramps (e.g., from -120 mV to -20 mV) to elicit both inward and outward currents.[1][5]
Drug Application: The compound of interest (ML133 hydrochloride or tamoxifen) is applied to the external solution bathing the cells at various concentrations to determine a dose-response relationship and calculate the IC50 value.
Inside-Out Patch-Clamp
This configuration was used to investigate the mechanism of tamoxifen's action. By excising a patch of the membrane with the intracellular side facing the bath solution, researchers could directly apply substances to the inner leaflet of the membrane and study their effects on channel activity. This was crucial in demonstrating that tamoxifen's effect was independent of whether it was applied externally or internally, supporting a membrane-delimited mechanism of action.[5]
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: A typical workflow for evaluating Kir2.1 channel inhibitors.
Caption: Contrasting mechanisms of Kir2.1 inhibition.
Proper Disposal of ML133 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling ML133 hydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for t...
Author: BenchChem Technical Support Team. Date: December 2025
Researchers and scientists handling ML133 hydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of ML133 hydrochloride, aligning with general laboratory safety protocols and information from its Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle ML133 hydrochloride with appropriate personal protective equipment (PPE). The known hazards of this compound include being harmful if swallowed, causing skin irritation, causing serious eye damage, and being very toxic to aquatic life.[1] Therefore, the following PPE is mandatory:
Gloves: Chemically resistant gloves.
Eye Protection: Safety glasses or goggles.
Lab Coat: To protect from skin exposure.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Step-by-Step Disposal Protocol
The proper disposal of ML133 hydrochloride waste must be conducted in accordance with local, state, and federal regulations.[1][2] The following steps provide a general framework that should be adapted to your institution's specific hazardous waste management program.
Segregation of Waste: Do not mix ML133 hydrochloride waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4] Incompatible chemicals can react dangerously. Keep solid and liquid waste in separate containers.[3]
Containerization:
Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[5][6]
Ensure the container is in good condition and has a secure lid.
The original container of ML133 hydrochloride can be used for its own waste if it is empty and in good condition.
Labeling:
Clearly label the waste container with the words "Hazardous Waste."
Identify the contents as "ML133 hydrochloride waste."
Include the approximate concentration and quantity of the waste.
Note the date when the waste was first added to the container.
Affix any hazard symbols that are appropriate, such as "Harmful" and "Dangerous for the environment."
Storage:
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]
This area should be away from general lab traffic and incompatible materials.
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in this area.[5]
Disposal Request:
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.
Do not dispose of ML133 hydrochloride down the drain or in regular trash.[7] This is to prevent harm to aquatic life and contamination of the water supply.[1]
Summary of ML133 Hydrochloride Disposal Information
Parameter
Guideline
Reference
Chemical Hazards
Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, very toxic to aquatic life.
Safeguarding Your Research: A Comprehensive Guide to Handling ML133 Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML133 hydrochloride...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML133 hydrochloride, a selective inhibitor of the Kir2 family of inwardly rectifying potassium channels. Adherence to these procedures is critical for personal safety and the integrity of your research.
Immediate Safety and Handling Protocols
ML133 hydrochloride presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), ML133 hydrochloride is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life, mandating stringent disposal protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of your specific laboratory conditions is crucial to ensure complete protection. However, the following PPE is mandatory when handling ML133 hydrochloride:
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient.
Skin Protection: A chemically resistant lab coat or apron must be worn to protect against skin contact.
Hand Protection: Nitrile gloves are the minimum requirement. Given that ML133 hydrochloride causes skin irritation, changing gloves immediately after any contact is crucial. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure level is required.
Operational Plan: From Receipt to Use
A systematic approach to handling ML133 hydrochloride will minimize risks and ensure the compound's stability and efficacy.
Receiving and Storage: Upon receipt, inspect the container for any damage. ML133 hydrochloride is typically supplied as a crystalline solid and should be stored at -20°C in a tightly sealed container to maintain its stability for up to four years.
Preparation of Stock Solutions:
ML133 hydrochloride is sparingly soluble in aqueous buffers but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
To prepare a stock solution, dissolve the solid in the chosen organic solvent. For example, solubility in DMSO is approximately 1 mg/ml.
For experiments requiring aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/ml.
It is not recommended to store aqueous solutions for more than one day.
Handling During Experiments:
Always handle the solid powder and stock solutions within a chemical fume hood.
Use calibrated equipment for all measurements to ensure accuracy and avoid spills.
Avoid the generation of dust when handling the solid form.
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for ML133 hydrochloride.
Property
Value
Molecular Weight
313.82 g/mol
Appearance
Crystalline solid
Storage Temperature
-20°C
Solubility in DMSO
~1 mg/mL
Solubility in 1:1 DMSO:PBS (pH 7.2)
~0.50 mg/mL
IC50 (Kir2.1 at pH 7.4)
1.8 µM
IC50 (Kir2.1 at pH 8.5)
290 nM
Purity
≥98%
Experimental Protocol: In Vitro Electrophysiology
The following is a representative protocol for utilizing ML133 hydrochloride in a whole-cell patch-clamp electrophysiology experiment to study its effect on Kir2.1 channels expressed in a mammalian cell line (e.g., HEK293).
Cell Preparation:
Culture HEK293 cells stably expressing the Kir2.1 channel according to standard cell culture protocols.
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve an appropriate cell density for recording.
Solution Preparation:
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.
ML133 Hydrochloride Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.
Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed a level that affects cell viability or channel activity (typically <0.1%).
Electrophysiological Recording:
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
Establish a whole-cell patch-clamp configuration on a selected cell.
Hold the cell at a membrane potential of -80 mV.
Apply a series of voltage steps or ramps to elicit Kir2.1 currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.
Application of ML133 Hydrochloride:
Obtain a stable baseline recording of Kir2.1 currents in the external solution.
Perfuse the recording chamber with the external solution containing the desired concentration of ML133 hydrochloride.
Record the currents until a steady-state block is achieved.
To determine the dose-response relationship, apply increasing concentrations of ML133 hydrochloride.
After application, wash out the compound by perfusing with the external solution to observe any reversal of the block.
Data Analysis:
Measure the peak inward current at a negative potential (e.g., -100 mV) before and after the application of ML133 hydrochloride.
Calculate the percentage of current inhibition for each concentration.
Plot the percentage of inhibition against the logarithm of the ML133 hydrochloride concentration and fit the data with a Hill equation to determine the IC50 value.
Disposal Plan
Proper disposal of ML133 hydrochloride and its associated waste is crucial to prevent environmental contamination, particularly due to its high toxicity to aquatic life.
Solid Waste:
Collect any unused solid ML133 hydrochloride in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated hazardous waste container.
Liquid Waste:
Organic Solvent Solutions: Collect all stock solutions of ML133 hydrochloride in organic solvents (e.g., DMSO) in a labeled hazardous waste container for organic waste. Do not mix with aqueous waste.
Aqueous Solutions: Due to the hydrochloride salt, aqueous solutions will be acidic. Before disposal, these solutions must be neutralized.
Work in a fume hood and wear appropriate PPE.
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring.
Monitor the pH of the solution using pH paper or a pH meter.
Continue adding the base until the pH is within the neutral range (typically 6-8).
Once neutralized, the solution can be collected in a hazardous waste container for aqueous waste.
General Disposal Guidelines:
Never dispose of ML133 hydrochloride, in either solid or liquid form, down the drain.
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("ML133 hydrochloride"), and the primary hazard(s) (e.g., "Toxic," "Irritant").
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of ML133 hydrochloride in a laboratory setting.
Caption: Workflow for the safe handling of ML133 hydrochloride.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.